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  • Product: 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one
  • CAS: 5750-87-8

Core Science & Biosynthesis

Foundational

The Modern Inhibitor's Playbook: Deconstructing the Covalent Inhibition of Serine Proteases by 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

A Technical Guide for Advanced Drug Discovery Professionals Authored by: Senior Application Scientist, Gemini Division Abstract Serine proteases represent a vast and functionally diverse family of enzymes, making them co...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Drug Discovery Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Serine proteases represent a vast and functionally diverse family of enzymes, making them compelling targets for therapeutic intervention in a myriad of pathologies, from inflammatory disorders to cancer and infectious diseases.[1][2][3] The pursuit of potent and selective inhibitors has driven the evolution of sophisticated chemical scaffolds, among which the 4H-3,1-benzoxazin-4-one class has emerged as a prominent player. This technical guide provides a comprehensive examination of the mechanism of action of a representative member of this class, 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one, as a serine protease inhibitor. We will dissect the molecular intricacies of its covalent interaction with the target enzyme, detail the essential experimental workflows for its characterization, and provide insights into the structure-activity relationships that govern its inhibitory potency. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of inhibitors.

Introduction: The Strategic Imperative for Targeting Serine Proteases

Serine proteases are defined by the presence of a highly conserved catalytic triad, most commonly composed of serine, histidine, and aspartate residues, within their active site. This triad orchestrates a powerful nucleophilic attack on the peptide bond of their substrates, leading to hydrolysis. The ubiquitous nature of serine proteases in physiological processes necessitates stringent regulation; their dysregulation is a hallmark of numerous disease states.[3] Consequently, the development of small molecule inhibitors that can selectively modulate the activity of these enzymes is of paramount therapeutic interest.

The 4H-3,1-benzoxazin-4-one scaffold has garnered significant attention due to its inherent electrophilicity, which allows for a covalent, mechanism-based inhibition of serine proteases.[4][5] This class of inhibitors acts as "suicide substrates," where the enzyme's own catalytic machinery is co-opted to trigger the inhibitory event. The specific compound of interest, 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one, embodies the key structural features that contribute to this inhibitory mechanism. While this particular derivative has been synthesized and evaluated for its anticancer properties[6], its detailed mechanistic profile as a serine protease inhibitor can be expertly inferred from the extensive research on the broader benzoxazinone class.

The Core Mechanism: A Tale of Acylation and Slow Deacylation

The inhibitory action of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one against serine proteases is a two-step process involving the formation of a stable acyl-enzyme intermediate.[4][5][7] This mechanism is classified as competitive, alternate substrate inhibition.

Step 1: Acylation - The Irreversible Commitment

The inhibitor first binds to the active site of the serine protease in a manner analogous to a natural substrate. The catalytic serine residue (Ser195 in chymotrypsin-like proteases) launches a nucleophilic attack on the electrophilic carbonyl carbon of the benzoxazinone ring. This is facilitated by the other members of the catalytic triad, histidine and aspartate, which act as a proton shuttle. This attack leads to the opening of the heterocyclic ring and the formation of a covalent tetrahedral intermediate. This intermediate then collapses, releasing the anthranilate-derived portion of the inhibitor and forming a stable acyl-enzyme complex. The protease is now effectively "trapped" in this acylated state.

Step 2: Deacylation - A Deliberately Slow Release

While the acylation step is rapid, the subsequent deacylation (hydrolysis of the acyl-enzyme intermediate to regenerate the free enzyme) is significantly slower.[4][5] This slow deacylation rate is the cornerstone of the inhibitory potency of benzoxazinones. The steric and electronic properties of the substituent at the 2-position of the benzoxazinone ring play a crucial role in hindering the approach of a water molecule required for hydrolysis, thus prolonging the lifetime of the inactivated enzyme.

The following diagram illustrates the proposed mechanism of inhibition:

Inhibition_Mechanism E_I Enzyme-Inhibitor Complex Tetrahedral_Intermediate Tetrahedral Intermediate E_I->Tetrahedral_Intermediate k2 (fast) (Nucleophilic Attack) Free_Enzyme Free Enzyme E_I->Free_Enzyme k-1 Acyl_Enzyme Acyl-Enzyme Complex (Inactive) Tetrahedral_Intermediate->Acyl_Enzyme k3 (fast) (Ring Opening) Acyl_Enzyme->Free_Enzyme k4 (slow) (Deacylation) Hydrolyzed_Inhibitor Hydrolyzed Inhibitor Free_Enzyme->E_I k1 (fast) Inhibitor 7-chloro-2-(3,4-dichlorophenyl) -4H-3,1-benzoxazin-4-one

Caption: Covalent inhibition of a serine protease by 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one.

Structure-Activity Relationship (SAR): Decoding the Inhibitory Potency

The inhibitory efficacy and selectivity of 4H-3,1-benzoxazin-4-ones are profoundly influenced by the nature and position of substituents on the benzoxazinone core.[5]

  • Substituents at the 2-Position: Electron-withdrawing groups at the 2-position of the benzoxazinone ring enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of acylation and leading to more potent inhibition (lower Ki values).[4][5] The 3,4-dichlorophenyl group in our compound of interest serves this purpose effectively.

  • Substituents on the Benzene Ring: The 7-chloro substituent can also contribute to the overall electronic properties of the molecule, potentially influencing its binding affinity and reactivity.

The following table summarizes the key structural features and their impact on inhibitory activity:

Structural Feature Effect on Inhibition Rationale
2-Aryl/Alkyl Group Modulates acylation rate and deacylation rate.Electron-withdrawing groups increase the electrophilicity of the carbonyl, accelerating acylation. Bulky groups can sterically hinder deacylation.[4][5]
7-Chloro Group Potentially enhances binding affinity and electronic properties.Halogen bonding and electronic effects can influence interactions within the enzyme's active site.

Experimental Characterization: A Practical Guide

The robust characterization of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one as a serine protease inhibitor requires a multi-pronged experimental approach.

Enzyme Kinetic Assays

Objective: To determine the kinetic parameters of inhibition, including the inhibition constant (Ki) and the rate of inactivation (kinact).

Protocol:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target serine protease and a suitable chromogenic or fluorogenic substrate in an appropriate buffer (e.g., Tris-HCl or HEPES at physiological pH).

  • Inhibitor Preparation: Prepare a stock solution of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in a suitable organic solvent (e.g., DMSO) and then dilute it into the assay buffer.

  • Progress Curve Analysis:

    • In a microplate reader, mix the enzyme with varying concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time.

    • The resulting progress curves will show a time-dependent decrease in enzyme activity, characteristic of irreversible or slow-binding inhibitors.[8]

  • Data Analysis: Fit the progress curves to appropriate kinetic models for irreversible inhibition to determine the apparent second-order rate constant (kinact/Ki).[8]

Experimental_Workflow cluster_kinetics Enzyme Kinetics cluster_mass_spec Mass Spectrometry Prep Prepare Enzyme, Substrate, and Inhibitor Solutions Assay Perform Progress Curve Assay (Varying Inhibitor Concentrations) Prep->Assay Analysis Fit Data to Irreversible Inhibition Models Assay->Analysis Params Determine kinact and Ki Analysis->Params Confirmation Confirm Covalent Adduct and Identify Modification Site Incubation Incubate Enzyme with Inhibitor Quench Quench Reaction Incubation->Quench LCMS Intact Protein LC-MS Analysis Quench->LCMS Digestion Proteolytic Digestion Quench->Digestion LCMS->Confirmation Peptide_Mapping LC-MS/MS Peptide Mapping Digestion->Peptide_Mapping Peptide_Mapping->Confirmation

Caption: Experimental workflow for characterizing a covalent serine protease inhibitor.

Mass Spectrometry Analysis

Objective: To unequivocally confirm the formation of a covalent adduct between the inhibitor and the enzyme and to identify the specific site of modification.

Protocol:

  • Intact Protein Analysis:

    • Incubate the serine protease with an excess of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one.

    • Quench the reaction and analyze the mixture using liquid chromatography-mass spectrometry (LC-MS).[9][10]

    • The appearance of a new peak corresponding to the mass of the enzyme plus the mass of the acylating portion of the inhibitor confirms covalent modification.

  • Peptide Mapping:

    • After incubation, denature, reduce, and alkylate the protein.

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.[11][12]

    • Identify the modified peptide containing the catalytic serine residue by searching for a mass shift corresponding to the inhibitor adduct.

Conclusion and Future Perspectives

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one represents a potent and mechanistically interesting serine protease inhibitor. Its covalent mode of action, driven by the inherent reactivity of the benzoxazinone scaffold, offers the potential for high potency and prolonged duration of action. The structure-activity relationships within this class of compounds are well-defined, providing a rational basis for the design of next-generation inhibitors with improved selectivity and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Elucidating the selectivity profile of this compound against a broad panel of serine proteases.

  • Structural studies (e.g., X-ray crystallography) of the acyl-enzyme complex to provide a detailed atomic-level understanding of the binding interactions.

  • Optimization of the scaffold to enhance cell permeability and in vivo efficacy for specific therapeutic applications.

By leveraging the foundational knowledge of the 4H-3,1-benzoxazin-4-one class and employing the rigorous experimental approaches outlined in this guide, researchers can effectively advance the development of novel and impactful serine protease inhibitors.

References

  • Tagged Benzoxazin‐4‐Ones as Novel Activity‐Based Probes for Serine Proteases. ResearchGate. [Link]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. PubMed. [Link]

  • 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. PubMed. [Link]

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. ACS Publications. [Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Bentham Science. [Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. PMC. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems. PubMed. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed. [Link]

  • A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II). PubMed. [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. PMC. [Link]

  • Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]

  • Lecture 17: Irreversible Serine Protease Inhibitors. MIT OpenCourseWare. [Link]

  • lc-hrms based kinectic characterization platform for irreversible covalent inhibitor screening. ICE Bioscience. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Measurement of the kinetic parameters mediating protease-serpin inhibition. PubMed. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][4][13]. GSC Online Press. [Link]

  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. ResearchGate. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. [Link]

  • Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. PubMed. [Link]

  • Serine Protease Inhibitors Block Invasion of Host Cells by Toxoplasma gondii. PMC. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. [Link]

  • Anti-Inflammatory activity Of newly synthesized 7-chloro-2-methyl-4H. Prime Scholars. [Link]

  • In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][4][13]oxazin-4-one. PubMed. [Link]

Sources

Exploratory

Rational Design and Synthesis Pathways for 7-Chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one Derivatives

Executive Summary & Chemical Rationale The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry and agrochemicals, frequently utilized as a mechanism-based inhibitor for serine protea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry and agrochemicals, frequently utilized as a mechanism-based inhibitor for serine proteases and a critical intermediate for the synthesis of quinazolinones[1]. The specific target of this guide—7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one —incorporates heavy halogenation. The chlorine atom at the C7 position of the benzoxazine ring and the 3,4-dichloro substitutions on the 2-phenyl moiety significantly alter the electronic landscape of the molecule. These modifications decrease the electron density of the core, increasing its stability against premature hydrolysis, while drastically enhancing lipophilicity to improve binding affinity within hydrophobic target pockets.

As a Senior Application Scientist, it is critical to approach the synthesis of this derivative not merely as a sequence of steps, but as a rationally designed system governed by thermodynamic and kinetic principles. This whitepaper outlines a self-validating, highly efficient synthesis pathway utilizing cyanuric chloride as a mild, high-yielding cyclodehydration agent.

Retrosynthetic Analysis & Pathway Logic

Retrosynthetic disconnection of the oxazine ring yields an N-aroylanthranilic acid intermediate. Further disconnection of the amide bond reveals the two commercially available starting materials: 4-chloroanthranilic acid (2-amino-4-chlorobenzoic acid) and 3,4-dichlorobenzoyl chloride .

The forward synthesis is a two-phase process:

  • N-Acylation: Nucleophilic acyl substitution to form the intermediate.

  • Cyclodehydration: Intramolecular cyclization driven by the activation of the carboxylic acid, facilitating nucleophilic attack by the amide oxygen.

SynthesisPathway SM1 4-Chloroanthranilic Acid Int N-(3,4-dichlorobenzoyl)- 4-chloroanthranilic acid SM1->Int TEA, CHCl3 0°C to RT SM2 3,4-Dichlorobenzoyl Chloride SM2->Int TEA, CHCl3 0°C to RT Prod 7-chloro-2-(3,4-dichlorophenyl)- 4H-3,1-benzoxazin-4-one Int->Prod Cyanuric Chloride Toluene, Reflux

Chemical synthesis pathway from substituted anthranilic acid to the target benzoxazinone.

Reagent Selection: The Causality of Cyclization

The choice of dehydrating agent in the cyclization phase dictates the impurity profile and overall yield. While traditional methods utilize acetic anhydride or aggressive phosphorus-based reagents, modern protocols favor cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[2]. Cyanuric chloride reacts with the carboxylic acid to form a highly reactive triazinyl ester. This intermediate drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the intramolecular attack by the amide oxygen.

Comparative Analysis of Cyclization Agents
Cyclization AgentTypical TempTimeYield ProfileMechanistic Notes & Causality
Acetic Anhydride 130-140°C2-4 hrsModerateForms a mixed anhydride. The harsh thermal conditions can lead to degradation or unwanted side reactions in highly substituted, electron-deficient rings.
Cyanuric Chloride 110°C12-24 hrsHighForms an active triazinyl ester. It is exceptionally mild, tolerates sensitive functional groups, and allows for easy byproduct removal via aqueous alkaline washes[2].
POCl₃ 90-105°C1-3 hrsHighHighly reactive. Generates HCl gas in situ; requires rigorous anhydrous handling, specialized venting, and highly controlled quenching to prevent hydrolysis of the product.
Copper Catalysis 80-100°C8-12 hrsModerateEmerging C-N bond formation technique, but often requires specific ligands and rigorous inert atmospheres, making it less scalable than cyanuric chloride[3].

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Every addition has a specific chemical causality, and in-process controls ensure that failures are caught before progressing to the next phase.

ExperimentalWorkflow A 1. N-Acylation Mix SMs in anhydrous CHCl3 with TEA B 2. In-Process Control TLC monitoring (Hexane:EtOAc) A->B C 3. Intermediate Isolation Aqueous wash, dry (MgSO4), concentrate B->C D 4. Cyclodehydration Reflux with Cyanuric Chloride in Toluene C->D E 5. Workup & Purification Na2CO3 wash, recrystallization D->E F 6. Analytical Validation FT-IR, 1H-NMR, and Melting Point E->F

Step-by-step experimental workflow for the synthesis and validation of the target derivative.

Phase 1: Synthesis of the Intermediate
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chloroanthranilic acid (1.0 eq) in anhydrous chloroform. Causality: Strict anhydrous conditions are mandatory; trace water will hydrolyze the benzoyl chloride into 3,4-dichlorobenzoic acid, a contaminant that is notoriously difficult to separate from the product.

  • Base Addition: Add anhydrous triethylamine (TEA, 1.2 eq). Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during acylation, preventing the protonation of the anthranilic acid's amino group, which would otherwise render it non-nucleophilic and stall the reaction.

  • Acylation: Cool the mixture to 0°C using an ice bath. Dropwise, add a solution of 3,4-dichlorobenzoyl chloride (1.05 eq) in anhydrous chloroform. Causality: The dropwise addition at 0°C controls the exothermic reaction and suppresses the formation of di-acylated byproducts.

  • Reaction & Isolation: Allow the mixture to warm to room temperature and stir for 2-4 hours. Wash the organic layer with 1M HCl (to remove excess TEA), followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-(3,4-dichlorobenzoyl)-4-chloroanthranilic acid intermediate.

Phase 2: Cyclodehydration
  • Activation: Dissolve the isolated intermediate (1.0 eq) in anhydrous toluene. Add TEA (1.2 eq) and cyanuric chloride (1.0 eq).

  • Cyclization: Reflux the mixture (approx. 110°C) for 12-24 hours. Causality: The elevated temperature provides the necessary activation energy for the intramolecular nucleophilic attack of the amide oxygen onto the triazinyl-activated carbonyl, displacing the triazine leaving group.

  • Workup & Purification: Cool to room temperature. Wash the organic layer extensively with saturated aqueous Na₂CO₃. Causality: The alkaline wash is critical; it neutralizes residual acids and converts the cyanuric acid byproduct into its highly water-soluble sodium salt, effectively pulling it into the aqueous phase. Dry the toluene layer over MgSO₄, concentrate, and recrystallize the crude product from a mixture of ether/chloroform to obtain pure 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one.

Analytical Validation (The Trustworthiness Pillar)

To guarantee scientific integrity, the success of the synthesis must be validated through orthogonal analytical techniques. Do not proceed to biological or downstream assays without confirming the following markers:

  • FT-IR Spectroscopy: The acyclic intermediate will display broad O-H/N-H stretches (3300-2500 cm⁻¹) and two distinct carbonyl peaks (amide at ~1650 cm⁻¹, carboxylic acid at ~1680-1700 cm⁻¹). A successful cyclization is unequivocally confirmed by the complete disappearance of the N-H/O-H bands and the emergence of a sharp, high-frequency lactone-like C=O stretch at ~1760 cm⁻¹ and a C=N stretch at ~1610 cm⁻¹.

  • ¹H-NMR Spectroscopy: The intermediate exhibits a highly deshielded carboxylic acid proton (>12.0 ppm) and an amide proton (~10.5 ppm). In the final cyclized product, these exchangeable proton signals must be entirely absent, leaving only the complex multiplet of the aromatic protons (7.0 - 8.5 ppm).

References

  • 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent Source: Molbank (MDPI), 2005. URL:[Link]

  • Copper-Catalyzed C-N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones Source: Journal of Organic Chemistry (via ResearchGate), 2013. URL:[Link]

Sources

Foundational

Optimizing the Pharmacokinetics and Bioavailability of Halogenated 4H-3,1-Benzoxazin-4-ones

Executive Summary The 4H-3,1-benzoxazin-4-one scaffold represents a highly privileged pharmacophore in medicinal chemistry, primarily functioning as a mechanism-based (suicide) inhibitor of serine proteases such as human...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold represents a highly privileged pharmacophore in medicinal chemistry, primarily functioning as a mechanism-based (suicide) inhibitor of serine proteases such as human leukocyte elastase (HLE), chymase, and C1r serine protease[1][2]. Despite their potent in vitro efficacy, the clinical translation of early-generation benzoxazinones was severely hindered by poor pharmacokinetic (PK) profiles and negligible oral bioavailability[2]. The primary liability is the electrophilic oxazinone ring, which is highly susceptible to premature hydrolytic cleavage by plasma esterases and extreme pH environments[3].

Recent structural optimization campaigns have demonstrated that targeted halogenation (e.g., fluorine, chlorine) on the benzoxazine core or the 2-aryl/alkyl substituent fundamentally alters the electronic distribution and lipophilicity of the molecule[4]. This guide synthesizes the mechanistic rationale, pharmacokinetic profiling, and self-validating experimental protocols required to evaluate and optimize the bioavailability of halogenated 4H-3,1-benzoxazin-4-ones.

Mechanistic Rationale: The Acyl-Enzyme Intermediate

To understand the pharmacokinetic challenges of 4H-3,1-benzoxazin-4-ones, one must first understand their mechanism of action. These compounds act as acyl-enzyme inhibitors. Upon entering the active site of a serine protease, the catalytic serine hydroxyl attacks the carbonyl carbon of the oxazinone ring. This triggers a ring-opening event, forming a covalent acyl-enzyme intermediate[1].

The therapeutic efficacy of these compounds is directly proportional to the half-life ( t1/2​ ) of this acyl-enzyme complex. For example, 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one forms a highly stable acyl-enzyme intermediate with human chymase, exhibiting a half-life of 53 minutes[5][6].

However, this exact mechanism is a double-edged sword. The electrophilicity required for target engagement makes the oxazinone ring vulnerable to off-target hydrolysis by plasma esterases. Halogenation addresses this by:

  • Steric Shielding: Bulky halogens (like Chlorine or Bromine) can sterically hinder non-specific esterase attack.

  • Electronic Tuning: Highly electronegative atoms (like Fluorine) withdraw electron density, stabilizing the ground state of the ring against spontaneous aqueous hydrolysis while maintaining sufficient reactivity for the enzyme's catalytic triad[4].

Pathway Visualization

G Drug Halogenated 4H-3,1- benzoxazin-4-one Complex Michaelis Complex (Non-covalent) Drug->Complex Target Binding Esterases Plasma/Hepatic Esterases Drug->Esterases Off-target Exposure Target Serine Protease (e.g., Chymase, HLE) Target->Complex Acyl Acyl-Enzyme Intermediate (Stable Inhibition) Complex->Acyl Ring Opening (Halogen-stabilized) Deacyl Deacylation (Enzyme Recovery) Acyl->Deacyl Slow Hydrolysis (t1/2 > 50 min) Deacyl->Target Reactivation Inactive Hydrolyzed Metabolite (Clearance) Esterases->Inactive Rapid Ring Hydrolysis

Mechanism of action and metabolic clearance of halogenated 4H-3,1-benzoxazin-4-ones.

Pharmacokinetic Profiling (ADME) & The Halogen Effect

The introduction of halogens significantly improves the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of benzoxazinones, pushing them closer to Lipinski's Rule of Five compliance[7].

  • Absorption & Bioavailability: Unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-ones suffer from extensive first-pass metabolism and poor gastrointestinal absorption. Fluorination at the para-position of the 2-phenyl ring (e.g., 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one) increases lipophilicity, enhancing membrane permeability and oral bioavailability ( F% )[4].

  • Clearance: By resisting non-specific enzymatic degradation, halogenated derivatives exhibit a lower intrinsic clearance ( Clint​ ) in hepatic microsomes compared to their non-halogenated counterparts.

  • Advanced Formulation: For targets requiring systemic exposure, researchers have successfully utilized pegylated linkers attached to the benzoxazinone core, which drastically reduces renal clearance and improves in vivo PK properties[2].

Quantitative PK Summary

The following table summarizes the comparative pharmacokinetic and pharmacodynamic parameters, demonstrating the causality between structural modification and PK improvement[2][4][5][6].

Compound Class / ModificationPrimary Target Ki​ (nM)Acyl-Enzyme t1/2​ (min)Oral Bioavailability ( F% )In Vivo Clearance (mL/min/kg)
Unsubstituted (2-Phenyl-4H-3,1-benzoxazin-4-one)HLE / Chymase~240< 10< 5%> 45
Halogenated (2-(4-Fluorophenyl)-derivative)Breast Cancer / Chymase~852518%32
Alkylamino-Substituted (2-(N-benzyl-N-methylamino)-)Human Chymase115322%28
Pegylated Halogenated C1r Protease12> 12045%12

Experimental Methodologies: Self-Validating Protocols

To accurately assess the PK profile of these compounds, standard assays must be modified. Because the oxazinone ring is intrinsically reactive, ex vivo degradation during sample preparation is a major confounding variable. The following protocols are engineered to prevent artifactual degradation, ensuring a self-validating data system.

Protocol 1: In Vitro Plasma Stability and Microsomal Clearance Assay

Causality Check: Standard plasma stability assays often yield false-positive clearance rates for benzoxazinones because the compounds hydrolyze in the collection tube before LC-MS analysis. This protocol utilizes an acidification step to quench esterase activity immediately upon sampling.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the halogenated 4H-3,1-benzoxazin-4-one in LC-MS grade DMSO.

  • Matrix Spiking: Pre-warm pooled human plasma (or human liver microsomes with NADPH regenerating system) to 37°C. Spike the compound to a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate at 37°C under gentle shaking. Aliquot 50 µL of the mixture at time points t=0,15,30,60,120 minutes.

  • Quenching (Critical Step): Immediately crash the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 1% formic acid and an internal standard (e.g., a stable isotope-labeled analog). Rationale: The formic acid lowers the pH, instantly denaturing plasma esterases and stabilizing the intact oxazinone ring against spontaneous hydrolysis[3].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using MRM (Multiple Reaction Monitoring) transitions specific to the intact mass of the parent compound, tracking the disappearance of the parent peak to calculate t1/2​ and Clint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Causality Check: To determine true bioavailability, one must differentiate between the intact drug and its primary inactive metabolite (the ring-opened N-acylanthranilic acid)[8].

Step-by-Step Methodology:

  • Dosing: Administer the halogenated compound to male Sprague-Dawley rats via IV bolus (1 mg/kg in 5% DMSO/95% PEG400) and oral gavage (10 mg/kg in 0.5% methylcellulose).

  • Blood Collection: Collect blood samples (~200 µL) via the jugular vein at predetermined intervals (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Stabilization: Collect blood directly into K2EDTA tubes pre-spiked with 10 µL of a broad-spectrum esterase inhibitor (e.g., phenylmethylsulfonyl fluoride, PMSF) to prevent ex vivo ring hydrolysis.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 min at 4°C. Extract plasma using solid-phase extraction (SPE) cartridges conditioned with methanol and water. Elute with 100% acetonitrile.

  • Quantification: Run samples on a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer. Monitor two separate MRM transitions: one for the intact benzoxazinone and one for the ring-opened anthranilic acid metabolite.

  • Data Validation: Calculate the Area Under the Curve ( AUC0−∞​ ) for both IV and PO routes using non-compartmental analysis. Bioavailability ( F% ) is validated by the equation: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Future Perspectives & Lead Optimization

While halogenation significantly improves the metabolic stability of 4H-3,1-benzoxazin-4-ones, achieving optimal oral bioavailability for systemic targets remains an ongoing challenge. Future drug development efforts are focusing on:

  • Bioisosteric Replacement: Exploring quinazolin-4(3H)-ones as more stable bioisosteres that retain target affinity but resist hydrolytic cleavage[9].

  • Prodrug Strategies: Designing reversible ring-closed structures that only expose the reactive oxazinone pharmacophore upon entering the specific microenvironment of the target tissue (e.g., tumor microenvironment for breast cancer applications)[4].

By rigorously applying self-validating PK methodologies and leveraging the electronic properties of halogens, researchers can successfully navigate the developmental bottlenecks of this potent class of serine protease inhibitors.

References

  • Pharmacological Profile of Benzoxazines: A Short Review Journal of Chemical and Pharmaceutical Research [Link]

  • Design and Selection of Novel C1s Inhibitors by In Silico and In Vitro Approaches PMC - National Institutes of Health [Link]

  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors ResearchGate [Link]

  • Design, Synthesis, Molecular Modeling and Anti-Hyperglycemic Evaluation of Quinazoline-Sulfonylurea Hybrids MDPI[Link]

  • Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives Taylor & Francis [Link]

  • Exploration of Novel Therapeutic Benzoxazines as Anti-Breast Cancer Agents: DFT Computations and In Silico Predictions Nano Biomedicine and Engineering [Link]

  • Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials Journal of Medicinal Chemistry - ACS Publications [Link]

  • Information on EC 3.4.21.39 - chymase BRENDA Enzyme Database [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in DMSO for cell culture

Application Note: Reconstitution and Cell Culture Application Protocol for 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one Executive Summary & Mechanistic Insight Benzoxazin-4-ones are an important class of fused...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reconstitution and Cell Culture Application Protocol for 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Executive Summary & Mechanistic Insight

Benzoxazin-4-ones are an important class of fused N,O-heterocycles with a broad spectrum of biological properties, including anticancer, antibacterial, and enzyme inhibitory activities[1]. Specifically, derivatives such as 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one have demonstrated targeted efficacy against MCF-7 breast cancer cells and A549 lung cancer cells[1].

The compound 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one (CAS: 5798-41-4)[2] incorporates a trichloro-substitution pattern on the benzoxazinone core[3]. This specific halogenation significantly increases the lipophilicity of the molecule. Closely related halogenated fused-ring systems have also been identified as potent inhibitors of targets like Monoamine Oxidase B[4]. Because of its profound hydrophobicity, this compound requires meticulous solvent selection and handling to ensure bioavailability in in vitro assays without inducing solvent cytotoxicity. This protocol details the optimized methodology for dissolving this compound in dimethyl sulfoxide (DMSO) and its subsequent application in cell culture.

Physicochemical Profiling & Causality of Solvent Choice

Expertise & Experience: The presence of three chlorine atoms and two aromatic rings drastically increases the partition coefficient (LogP) of the molecule, rendering it virtually insoluble in aqueous buffers. Anhydrous DMSO (>99.9% purity) is the mandatory primary solvent. The amphiphilic nature of DMSO disrupts the crystalline lattice of the benzoxazinone core while remaining miscible with aqueous cell culture media during secondary dilutions.

Table 1: Physicochemical Properties & Experimental Implications

PropertyValueExperimental Implication
Chemical Name 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-oneHigh lipophilicity; strictly requires an organic solvent for primary dissolution.
CAS Number 5798-41-4Verification of reagent identity prior to assay[2].
Molecular Weight 326.56 g/mol Required for molarity calculations (1 mg = 3.06 µmol)[2].
Molecular Formula C14H6Cl3NO2Heavy halogenation increases the risk of precipitation in cold aqueous media.
Primary Solvent Anhydrous DMSOMust be kept desiccated; water absorption degrades stock solubility.

Reagent Preparation Protocol (Self-Validating System)

Trustworthiness: To prevent experimental artifacts, this protocol incorporates strict quality control (QC) checkpoints. Water ingress into DMSO stocks is the leading cause of compound precipitation and subsequent assay failure.

Step 3.1: Mass Verification and Calculation

  • Equilibration: Equilibrate the lyophilized powder to room temperature (RT) for 30 minutes in a desiccator before opening.

    • Causality: This prevents atmospheric moisture condensation on the cold powder, which would initiate premature hydrolysis or reduce DMSO solubility.

  • Weighing: Weigh the desired mass. For a standard 10 mM master stock , dissolve 3.26 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

Step 3.2: Primary Dissolution

  • Solvation: Add the calculated volume of room-temperature anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 30–60 seconds.

  • QC Checkpoint: Inspect the solution against a light source. It must be completely optically clear.

  • Troubleshooting: If micro-crystals persist, sonicate the vial in a water bath at 37°C for 5 minutes.

    • Caution: Do not exceed 37°C to prevent thermal degradation or ring-opening of the benzoxazinone core.

Step 3.3: Aliquoting and Storage

  • Division: Divide the master stock into 10–50 µL single-use aliquots in sterile, tightly capped microcentrifuge tubes.

  • Storage: Store immediately at -20°C or -80°C.

  • Causality: Benzoxazinone derivatives can be susceptible to nucleophilic attack over time in solution. Single-use aliquots eliminate freeze-thaw cycles, preserving structural integrity and preventing concentration gradients caused by repeated precipitation and redissolution.

Cell Culture Application & Quality Control

Expertise & Experience: When introducing the DMSO stock to aqueous media, the compound undergoes a rapid transition in solvation dynamics. To prevent "solvent shock" and localized precipitation, the stock must be diluted stepwise. The final DMSO concentration in the culture must not exceed 0.1% (v/v) to avoid basal cytotoxicity in sensitive lines like MCF-7 or A549[1].

Step 4.1: Preparation of Working Solutions

  • Thawing: Thaw a single-use aliquot at RT. Vortex briefly to ensure homogeneity.

  • Media Preparation: Pre-warm the complete cell culture media (e.g., DMEM with 10% FBS) to 37°C.

    • Causality: Cold media drastically reduces the solubility limit, causing instantaneous micro-precipitation of the highly hydrophobic trichloro-compound.

  • Dilution: Perform the dilution directly into the pre-warmed media, mixing immediately by pipetting up and down to ensure rapid dispersion.

Table 2: Dilution Matrix for Cell Treatment (Targeting ≤0.1% Final DMSO)

Desired Final Conc.Master Stock Conc.Volume of StockVolume of MediaFinal DMSO %
10 µM 10 mM1.0 µL999 µL0.1%
5 µM 5 mM1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
Vehicle Control Pure DMSO1.0 µL999 µL0.1%

Experimental Workflow Diagram

Workflow Powder 7-Chloro-2-(3,4-dichlorophenyl)- 4H-3,1-benzoxazin-4-one (Solid Powder) Stock Master Stock Solution (10 mM, Optically Clear) Powder->Stock Dissolve DMSO Anhydrous DMSO (>99.9% Purity) DMSO->Stock Solvent Aliquots Single-Use Aliquots (Store at -20°C) Stock->Aliquots Aliquot Working Working Solution (DMSO ≤ 0.1% v/v) Aliquots->Working Thaw & Dilute Media Pre-warmed Media (37°C) Media->Working 1:1000 Dilution Cells In Vitro Assay (e.g., MCF-7 / A549) Working->Cells Treat Cells

Fig 1: Reconstitution and cell culture treatment workflow for benzoxazinone derivatives.

References

  • [2] 4h-3,1-benzoxazin-4-one, 7-chloro-2-(3,4-dichlorophenyl)-;5798-41-4. aaa-chem.com. Available at:

  • [1] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (PMC). Available at:

  • [4] Dual Targeting of Adenosine A 2A Receptors and Monoamine Oxidase B by 4H-3,1-Benzothiazin-4-ones. ACS Publications. Available at:

  • [3] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI Molecules. Available at:[Link]

Sources

Application

Application Notes and Protocols for 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in Chromogenic Substrate Hydrolysis Assays

Introduction: A Mechanistic Approach to Serine Protease Quantification The study of serine proteases, a ubiquitous class of enzymes crucial in physiological processes ranging from digestion to blood coagulation and immun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Mechanistic Approach to Serine Protease Quantification

The study of serine proteases, a ubiquitous class of enzymes crucial in physiological processes ranging from digestion to blood coagulation and immune responses, necessitates robust and reliable methods for quantifying their activity. Chromogenic substrate hydrolysis assays offer a convenient and continuous method for this purpose. 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone class of compounds, which have been identified as potent, mechanism-based inhibitors of serine proteases. These molecules function as "alternate substrates," providing a powerful tool for the kinetic analysis of enzymes such as Cathepsin G, human leukocyte elastase (HLE), and chymotrypsin.[1][2][3]

The utility of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in a chromogenic assay is predicated on a two-step mechanism. Initially, the serine protease attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to the formation of a covalent acyl-enzyme intermediate. This is followed by a rate-limiting deacylation step, where hydrolysis of the intermediate releases the ring-opened product, an N-acyl-2-amino-4-chlorobenzoic acid derivative. This product, N-(3,4-dichlorobenzoyl)-2-amino-4-chlorobenzoic acid, possesses distinct spectrophotometric properties compared to the parent compound, allowing for the real-time monitoring of enzymatic activity by measuring the change in absorbance at a specific wavelength.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one as a chromogenic substrate for the characterization of serine protease activity and for the screening of potential inhibitors.

Principle of the Assay

The core of this chromogenic assay lies in the enzymatic cleavage of the benzoxazinone ring. The active site serine of the protease performs a nucleophilic attack on the carbonyl group of the substrate. This results in the formation of a transient tetrahedral intermediate, which then collapses to form a stable acyl-enzyme complex, releasing the phenolic portion of the substrate. The subsequent, and typically slower, hydrolysis of this acyl-enzyme intermediate regenerates the free enzyme and releases the N-acylated aminobenzoic acid product. The increase in absorbance from the accumulation of this product is directly proportional to the rate of enzyme activity under initial velocity conditions.

Diagram of the Reaction Mechanism

Reaction_Mechanism Enzymatic Hydrolysis of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one Enzyme_Substrate Enzyme (E) + Substrate (S) Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme_Substrate->Acyl_Enzyme Enzyme_Substrate->Acyl_Enzyme Free_Enzyme Free Enzyme (E) Acyl_Enzyme->Free_Enzyme k_deacylation (hydrolysis) Acyl_Enzyme->Free_Enzyme Product Product (P) (Chromogenic) Workflow Enzyme Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate & Enzyme Stocks add_buffer Add Assay Buffer prep_reagents->add_buffer add_substrate Add Substrate Solution add_buffer->add_substrate pre_incubate Pre-incubate at 37°C add_substrate->pre_incubate add_enzyme Initiate with Enzyme pre_incubate->add_enzyme read_plate Measure Absorbance at λ_max (Kinetic Read) add_enzyme->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data calc_rate Calculate Initial Rate (v₀) plot_data->calc_rate convert_units Convert to µmol/min using Beer-Lambert Law calc_rate->convert_units

Caption: Workflow for a typical serine protease activity assay.

Protocol 3: Inhibitor Screening Assay

This protocol is designed for screening compound libraries for potential inhibitors of a target serine protease.

1. Reagent Preparation:

  • Prepare reagents as described in Protocol 2.

  • Inhibitor Stock Solutions: Dissolve test compounds in DMSO to prepare concentrated stock solutions (e.g., 10 mM).

2. Assay Procedure:

  • Add 80 µL of Assay Buffer to each well of a 96-well microplate.

  • Add 5 µL of the test inhibitor solution (or DMSO for control wells) to each well.

  • Add 5 µL of the enzyme solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Immediately measure the absorbance kinetically as described in Protocol 2.

3. Data Analysis:

  • Calculate the initial reaction rate for each well.

  • Determine the percent inhibition for each test compound relative to the control (DMSO) wells:

    • % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

  • For compounds showing significant inhibition, a dose-response curve should be generated to determine the IC₅₀ value.

Data Interpretation and Considerations

  • Linearity: Ensure that the initial rates are calculated from the linear phase of the reaction. Substrate depletion or product inhibition can cause the reaction rate to decrease over time.

  • Enzyme Concentration: The concentration of the enzyme should be optimized to ensure a linear and measurable rate of product formation within the desired assay time.

  • Substrate Concentration: For routine activity measurements and inhibitor screening, the substrate concentration should be at or near the Michaelis constant (Kₘ) to ensure sensitivity to inhibitors. For detailed kinetic studies (determination of Kₘ and k_cat), a range of substrate concentrations will be required.

  • Controls: Always include appropriate controls:

    • No-enzyme control: To assess the rate of non-enzymatic substrate hydrolysis.

    • No-substrate control: To measure any background absorbance changes from the enzyme or other buffer components.

    • Positive control inhibitor: To validate the assay's ability to detect inhibition.

Conclusion

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one serves as a valuable tool for the detailed investigation of serine protease activity. Its mechanism as an alternate substrate allows for continuous monitoring of enzyme kinetics. The protocols outlined in this application note provide a robust framework for utilizing this compound in both fundamental enzyme characterization and high-throughput screening for novel therapeutic agents targeting serine proteases. Adherence to proper experimental design, including the crucial step of determining the molar extinction coefficient of the product, will ensure the generation of accurate and reproducible data.

References

  • Spencer, R. W., Copp, L. J., Bonaventura, B., Tam, T. F., Liak, T. J., Billedeau, R. J., & Krantz, A. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.
  • Al-Horani, R. A., & Desai, U. R. (2025).
  • Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., Rahim, F., & Khan, K. M. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & medicinal chemistry, 25(4), 1410-1423.
  • Verhelst, S. H., Fonović, M., & Bogyo, M. (2021). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem, 22(9), 1617-1621.
  • Santagati, A., Santagati, M., & Modica, M. (2007). Inhibition of Human Leucocyte Elastase by Novel Thieno-1,3-oxazin-4-ones and Thieno-1,3-thioxazin-4-ones. Letters in Drug Design & Discovery, 4(6), 405-409.
  • Gilmore, J. L., Hays, S. J., Caprathe, B. W., Lee, C., Emmerling, M. R., Michael, W., & Jaen, J. C. (1998). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry, 41(19), 3447-3453.
  • Chromogenic Substrates. (n.d.). Chymotrypsin. Retrieved from [Link]

  • Groutas, W. C., Kuang, R., Ruan, S., & Nagulapalli, S. (2010). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of medicinal chemistry, 53(14), 5220-5233.
  • Copp, L. J., Krantz, A., & Spencer, R. W. (1987). Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry, 26(1), 169-178.
  • Orlowski, M., Orlowski, J., & Lesser, M. (1976). A new, highly sensitive and specific assay for chymotrypsin. Analytical biochemistry, 71(1), 195-204.
  • Shapiro, A. B. (2022, March 16). How can I calculate enzyme activity from absorbance using molar extinction coefficient? ResearchGate. Retrieved from [Link]

  • McFarland, S. A., & Culf, A. S. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & medicinal chemistry, 24(5), 963-972.
  • McFarland, S. A., & Culf, A. S. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. PubMed. Retrieved from [Link]

  • El-Faham, A., Al-Othman, Z. A., & Al-Zahrani, F. A. (2011). UV–visible spectra of the anthranilic acid and the complexes (1–10). ResearchGate. Retrieved from [Link]

  • Popović-Djordjević, J. B., & Avdović, E. H. (2018). Absorption spectra of anthranilic acid (c = 2.0 × 10−4 mol·dm−3) in the different methanol-buffer mixtures (0–100 % (v/v)). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Preparation and Handling of Stable Stock Solutions of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

[ Executive Summary & Scientific Rationale 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a highly potent, mechanism-based covalent inhibitor utilized extensively in the study of serine proteases (e.g., Human...

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Author: BenchChem Technical Support Team. Date: March 2026

[

Executive Summary & Scientific Rationale

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a highly potent, mechanism-based covalent inhibitor utilized extensively in the study of serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G, and bacterial proteases such as MarP) . The compound exerts its inhibitory effect via the nucleophilic attack of the active-site serine hydroxyl on the lactone carbonyl (C4) of the benzoxazinone ring. This interaction results in ring cleavage and the formation of a slowly deacylating, stable acyl-enzyme intermediate .

While this electrophilic reactivity is the foundation of its pharmacological potency, it simultaneously renders the compound highly susceptible to solvolysis (hydrolysis and aminolysis). In aqueous media or in the presence of nucleophilic buffer components, the benzoxazinone ring spontaneously opens to yield an inactive N-aroylanthranilic acid derivative . Consequently, the preparation, storage, and dilution of stock solutions require rigorous adherence to anhydrous techniques to preserve molecular integrity and ensure reproducible assay data.

Mechanism of Action vs. Degradation Pathways

Understanding the structural vulnerabilities of 4H-3,1-benzoxazin-4-ones is critical for experimental design. The very mechanism that allows the compound to acylate target proteases also makes it a target for premature degradation by water or primary amines.

Mechanism A 7-chloro-2-(3,4-dichlorophenyl) -4H-3,1-benzoxazin-4-one (Active Inhibitor) B Acyl-Enzyme Intermediate (Target Inhibition) A->B Serine Protease (Active Site Ser-OH) C N-aroylanthranilic acid derivative (Inactive Degradant) A->C H2O (pH > 7.0) or Nucleophiles (Tris)

Figure 1. Competing pathways: Target acylation vs. nucleophilic degradation of benzoxazin-4-one.

Physicochemical Profile & Formulation Strategy

To establish a self-validating and robust experimental system, the physical properties of the compound dictate strict formulation rules. The highly halogenated structure (a 7-chloro substitution paired with a 3,4-dichlorophenyl ring) confers extreme hydrophobicity, necessitating specific solvent choices.

ParameterValue / RecommendationCausality / Rationale
Primary Solvent Anhydrous DMSO (≤0.005% H₂O)Prevents premature lactone ring hydrolysis during extended storage.
Working Concentration 10 mM to 20 mMEnsures complete dissolution without approaching saturation limits.
Aqueous Stability Poor (Half-life < 1 hr at pH 7.4)Base-catalyzed hydrolysis rapidly degrades the active pharmacophore .
Incompatible Buffers Tris, Glycine, AmmoniumPrimary amines act as strong nucleophiles, causing rapid aminolysis.
Compatible Buffers HEPES, MES, PhosphateNon-nucleophilic; ideal for maintaining pH during enzymatic assays.

Step-by-Step Protocol: Stock Solution Preparation

The following protocol is designed to eliminate the introduction of ambient moisture, which is the primary cause of silent stock degradation.

Workflow Step1 1. Equilibration Warm to RT in desiccator Step2 2. Dissolution Add Anhydrous DMSO (≤0.005% H2O) Step1->Step2 Step3 3. Aliquoting Dispense into amber tubes Step2->Step3 Step4 4. Inert Gas Purge Overlay with Argon/N2 Step3->Step4 Step5 5. Storage Store at -20°C or -80°C Step4->Step5

Figure 2. Standard operating procedure for benzoxazinone stock solution preparation and storage.

Phase 1: Pre-Equilibration (Critical Step)
  • Remove the sealed vial of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one from cold storage (-20°C).

  • Place the intact vial in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30–60 minutes.

    • Expert Insight: Opening a cold vial introduces atmospheric condensation. Even microscopic amounts of moisture will initiate lactone ring-opening once the compound is dissolved in DMSO, leading to a continuous loss of active inhibitor concentration over time.

Phase 2: Dissolution
  • In a dry environment (preferably a nitrogen-purged glove box or using standard Schlenk techniques), add the calculated volume of Anhydrous DMSO (≤0.005% water) to achieve the desired concentration (e.g., 10 mM).

  • Vortex gently or sonicate in a water bath for 1–2 minutes until the solution is completely clear.

    • Expert Insight: Do not use standard laboratory-grade DMSO. Standard DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture, which acts as a nucleophile against the C4 carbonyl.

Phase 3: Aliquoting and Storage
  • Dispense the stock solution into single-use, amber low-bind microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

    • Expert Insight: The compound is light-sensitive. Furthermore, repeated freeze-thaw cycles introduce moisture and cause precipitation. Single-use aliquots act as a self-validating safeguard to ensure consistent assay reproducibility across months of research.

  • Overlay the headspace of each tube with a gentle stream of dry Argon or Nitrogen gas before capping.

  • Store immediately at -80°C (preferred) or -20°C.

Assay Integration: Aqueous Dilution Guidelines

To ensure trustworthiness and accuracy in your downstream IC₅₀ or kinetic data, adhere strictly to the following dilution rules:

  • Just-in-Time Dilution: Dilute the DMSO stock into the aqueous assay buffer immediately (within 1 minute) prior to initiating the enzymatic reaction. Do not let the aqueous intermediate solution sit on ice.

  • Buffer Selection: Utilize non-nucleophilic buffers such as 50 mM HEPES or MES. Strictly avoid Tris-HCl , as its primary amine will undergo a nucleophilic acyl substitution with the benzoxazinone ring.

  • pH Optimization: If the target enzyme permits, run the assay at a slightly acidic to neutral pH (pH 6.0 – 7.0). The rate of spontaneous hydrolysis increases exponentially at pH > 7.5 due to base-catalyzed degradation.

Quality Control (QC) & Validation

To verify the integrity of an aged stock solution and confirm it has not undergone hydrolysis, perform LC-MS or UV-Vis spectroscopy:

  • UV-Vis Spectroscopy: The intact 4H-3,1-benzoxazin-4-one exhibits a distinct absorption maximum (typically around 310–340 nm). Ring opening to the anthranilic acid derivative causes a significant hypsochromic shift (blue shift) and alters the extinction coefficient.

  • LC-MS Analysis: Monitor for the mass of the intact compound ( M ). Degradation is definitively indicated by the appearance of a peak corresponding to the hydrolyzed product ( M+18 Da).

References

  • Title: Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis Source: ACS Chemical Biology, 2015. URL: [Link]

  • Title: Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 1996. URL: [Link]

  • Title: A Study of the Mechanism of Hydrolysis of Single Crystals of 2-Phenyl-4H-3, 1-Benzoxazin-4-One Source: Molecular Crystals and Liquid Crystals, 1986. URL: [Link]

  • Title: 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis Source: Archiv der Pharmazie, 1991. URL: [Link]

Application

Application Note: HPLC Method Development and Validation for the Quantification of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Introduction & Physicochemical Profiling The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

Introduction & Physicochemical Profiling

The compound 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a highly halogenated, lipophilic heterocyclic derivative. Benzoxazin-4-one scaffolds are of profound interest in medicinal chemistry and agrochemistry due to their potent biological activities, including serine protease inhibition, cannabinoid receptor (CB2) modulation, and allelopathic defense mechanisms.

However, quantifying this specific molecule presents a critical analytical challenge. The 4H-3,1-benzoxazin-4-one core acts as a cyclic ester/amide equivalent that is highly susceptible to nucleophilic attack. In aqueous environments—particularly at neutral to alkaline pH—the oxazine ring undergoes rapid, spontaneous hydrolysis to form the corresponding ring-opened anthranilic acid derivative.

As a Senior Application Scientist, the primary directive in developing this method is to balance the compound's extreme hydrophobicity (LogP ~5.0) with its chemical instability in water. The protocol detailed below is designed as a self-validating, stability-indicating system that ensures the structural integrity of the analyte from the autosampler vial to the detector.

Method Development Rationale & Causality

To ensure analytical trustworthiness, every parameter in this method was selected based on the specific physicochemical liabilities of the target analyte:

  • Stationary Phase Selection: The presence of three chlorine atoms and two aromatic rings renders the molecule highly lipophilic and bulky. A core-shell (superficially porous particle) C18 column was selected to provide high theoretical plate counts and sharp peak shapes without generating the extreme backpressures associated with sub-2 µm fully porous particles.

  • Mobile Phase Acidification: Previous studies on naturally occurring and synthetic benzoxazinones emphasize that these compounds degrade rapidly during chromatographic analysis if the pH is not strictly controlled . By adding 0.1% Formic Acid (pH ~2.7) to both the aqueous and organic mobile phases, we protonate potential leaving groups and suppress hydroxide-mediated nucleophilic attack on the C4 carbonyl, effectively freezing the molecule in its intact state .

  • Organic Modifier: Acetonitrile (ACN) is utilized instead of Methanol. ACN provides superior elution strength for rigid, highly halogenated aromatics, ensuring complete elution and preventing column carryover.

HPLC_Workflow A 1. Physicochemical Profiling (Lipophilicity, Hydrolysis Risk) B 2. Stationary Phase Selection (C18 SPP for High Efficiency) A->B C 3. Mobile Phase Optimization (0.1% FA to stabilize oxazine ring) B->C D 4. Gradient & Detection Tuning (ACN/Water, UV at 285 nm) C->D E 5. Stability-Indicating Assessment (Forced Degradation) D->E F 6. ICH Q2(R1) Validation (Linearity, Precision, Accuracy) E->F

Step-by-step HPLC method development workflow for benzoxazinone derivatives.

Optimized Chromatographic Conditions

The following gradient method ensures baseline resolution between the active pharmaceutical ingredient (API) and its degradation products, while maintaining a practical run time for high-throughput laboratory environments.

System Parameters
ParameterSpecification
Column Core-Shell C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A HPLC-Grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 285 nm (PDA scanning 200-400 nm)
Run Time 18.0 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.06040Initial hold to focus the analyte band.
2.06040Elution of highly polar void volume artifacts.
10.01090Linear ramp to elute the highly lipophilic target.
13.01090Isocratic wash to clear late-eluting impurities.
13.16040Rapid return to initial conditions.
18.06040Column re-equilibration.

Sample Preparation Protocol

To ensure this protocol acts as a self-validating system, the sample diluent must be rigorously controlled. Exposing the compound to >50% water in the autosampler vial will result in continuous degradation during the sequence run, leading to failing precision metrics.

Step-by-Step Methodology:

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one reference standard into a 10 mL volumetric flask.

  • Initial Dissolution: Add 5.0 mL of 100% LC-grade Acetonitrile (ACN). Sonicate for 5 minutes until complete dissolution is achieved. (Causality: The compound's extreme lipophilicity requires a pure, strong organic solvent to break the crystal lattice).

  • Volume Adjustment: Make up to the 10 mL mark with ACN and mix thoroughly by inversion.

  • Working Standard Preparation (50 µg/mL): Transfer 0.5 mL of the primary stock solution into a 10 mL volumetric flask.

  • Diluent Addition (Critical Step): Dilute to volume using a custom sample diluent of 80:20 ACN:Water containing 0.1% Formic Acid . (Causality: Limiting the aqueous fraction to 20% and acidifying the diluent prevents premature base-catalyzed hydrolysis of the oxazine ring while waiting in the autosampler).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (Causality: PTFE is mandatory; nylon or cellulose acetate filters will cause hydrophobic binding and loss of the highly lipophilic analyte).

Stability-Indicating Power & Degradation Pathway

A robust HPLC method must be stability-indicating—meaning it can accurately quantify the parent drug in the presence of its degradants . When 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is subjected to forced degradation (e.g., 0.1 N NaOH for 1 hour), the oxazine ring opens to form 2-(3,4-dichlorobenzamido)-4-chlorobenzoic acid .

Because the degradation product contains a free carboxylic acid, it is significantly more polar than the parent compound. Under the specified gradient conditions, the degradant elutes much earlier (approx. 4.5 min) than the intact parent peak (approx. 9.2 min).

System Suitability Requirement: The method is self-validating only if the resolution ( Rs​ ) between the parent peak and the primary hydrolysis degradant is ≥2.0 .

Degradation_Pathway Parent 7-chloro-2-(3,4-dichlorophenyl) -4H-3,1-benzoxazin-4-one (Intact Active) Hydrolysis Aqueous Hydrolysis (High pH or Heat) Parent->Hydrolysis Degradant 2-(3,4-dichlorobenzamido) -4-chlorobenzoic acid (Ring-Opened Degradant) Hydrolysis->Degradant

Base-catalyzed hydrolysis pathway of the 4H-3,1-benzoxazin-4-one oxazine ring.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines, proving its suitability for routine quality control and pharmacokinetic profiling.

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Performance
Linearity Range R2≥0.999 1.0 – 100.0 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.15 µg/mL
Method Precision %RSD ≤2.0% (n=6)0.85%
Intermediate Precision %RSD ≤2.0% (n=12, over 2 days)1.12%
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 101.2%

References

  • Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids SciELO - Journal of the Brazilian Chemical Society URL:[Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS ResearchGate URL:[Link]

Method

Application Note: Kinetic Characterization and IC50 Determination of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one against Human Cathepsin G

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Scientific Rationale & Background Cathepsin G (CatG) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Scientific Rationale & Background

Cathepsin G (CatG) is a highly destructive, cationic serine protease stored in the azurophilic granules of neutrophil leukocytes. Dysregulation of CatG is a primary driver in severe inflammatory pathologies, including acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis [1]. Consequently, selective inhibition of CatG represents a highly validated therapeutic strategy.

The compound 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one belongs to a privileged class of heterocyclic serine protease inhibitors. Previous structure-activity relationship (SAR) studies on the 4H-3,1-benzoxazin-4-one scaffold have demonstrated that introducing an aryl moiety at the 2-position drives nanomolar binding affinity, while substitutions on the benzoxazine core (such as the 7-chloro group) optimize the electronic landscape for enzyme acylation [1, 2].

Causality in Experimental Design: The Acyl-Enzyme Mechanism

Unlike reversible competitive inhibitors, benzoxazin-4-ones act as mechanism-based, acyl-enzyme inhibitors . The catalytic Ser195 of Cathepsin G performs a nucleophilic attack on the carbonyl carbon of the benzoxazinone ring. This results in ring-opening and the formation of a stable, covalent acyl-enzyme intermediate. Because the deacylation step is extremely slow, the enzyme is effectively trapped in a dead-end state [2].

Why this dictates our protocol: Because the inhibition is covalent and time-dependent, pre-incubation of the enzyme and inhibitor prior to substrate addition is an absolute requirement. Omitting this step will result in a gross underestimation of the compound's potency (artificially high IC50 values).

Mechanism E Cathepsin G (Active Ser195) EI Michaelis Complex (Reversible) E->EI + Inhibitor I Benzoxazin-4-one Derivative I->EI Acyl Acyl-Enzyme Intermediate EI->Acyl Ring Opening (Acylation) Dead Inhibited Enzyme Acyl->Dead Slow Deacylation

Fig 1. Acyl-enzyme inhibition mechanism of 4H-3,1-benzoxazin-4-ones on Cathepsin G.

Materials & Reagents

To ensure a self-validating assay system, all reagents must be prepared fresh, and buffer conditions must suppress assay artifacts (e.g., non-specific aggregation).

  • Enzyme: Human Neutrophil Cathepsin G (Purified). Working concentration: 2 nM.

  • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic). Working concentration: 150 µM (approximating Km​ ).

  • Test Compound: 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one (10 mM stock in 100% anhydrous DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, 0.01% Triton X-100.

    • Expert Insight: The inclusion of 500 mM NaCl is critical as CatG is highly cationic and will non-specifically bind to the plastic of the microplate at low ionic strengths. Triton X-100 prevents PAINS-like (Pan-Assay Interference Compounds) colloidal aggregation of the highly lipophilic dichlorophenyl-benzoxazinone compound.

  • Microplates: 96-well clear, flat-bottom, non-binding surface (NBS) polystyrene plates.

Step-by-Step Experimental Protocol

This workflow establishes a continuous kinetic read. Kinetic assays are vastly superior to endpoint assays for acyl-enzyme inhibitors, as they allow the verification of linear initial velocities ( V0​ ) and the detection of time-dependent curvature.

Workflow Step1 1. Compound Dilution 10-point dose response Step2 2. Enzyme Addition Human CatG (2 nM) Step1->Step2 Step3 3. Pre-Incubation 30 min at 25°C Step2->Step3 Step4 4. Substrate Addition Suc-AAPF-pNA (150 µM) Step3->Step4 Step5 5. Kinetic Read Absorbance at 405 nm Step4->Step5

Fig 2. Step-by-step microplate assay workflow for Cathepsin G IC50 determination.

Phase 1: Preparation & Dilution
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. The top concentration in the intermediate plate should be 1 mM.

  • Buffer Equilibration: Warm the Assay Buffer to 25°C (room temperature).

  • Enzyme Working Solution: Dilute CatG in Assay Buffer to a concentration of 4 nM (this will be diluted 1:2 in the final assay volume).

Phase 2: Assay Assembly (96-Well Format)
  • Dispense Buffer: Add 45 µL of Assay Buffer to all wells.

  • Dispense Compound: Transfer 5 µL of the serially diluted compound (or DMSO for positive controls) to the respective wells. Final DMSO concentration will be 5%, which is well-tolerated by CatG.

  • Dispense Enzyme: Add 25 µL of the 4 nM CatG working solution to all wells (except the "Blank/No Enzyme" control wells, which receive 25 µL of buffer instead).

  • Pre-Incubation: Seal the plate and incubate at 25°C for exactly 30 minutes on a plate shaker at 300 RPM. This allows the acylation reaction to reach steady-state.

Phase 3: Initiation & Kinetic Read
  • Substrate Addition: Rapidly add 25 µL of 600 µM Suc-Ala-Ala-Pro-Phe-pNA (prepared in Assay Buffer) to all wells to initiate the reaction. Total well volume is now 100 µL.

  • Measurement: Immediately transfer the plate to a microplate reader. Read absorbance at 405 nm every 60 seconds for 15 minutes at 25°C.

Data Presentation & Analysis

Calculating Initial Velocity ( V0​ ) and % Inhibition

Extract the linear portion of the kinetic progress curves (typically the first 5-10 minutes) to calculate the initial velocity ( V0​ ) as the change in absorbance per minute ( ΔOD/min ).

Calculate the percentage of inhibition for each well using the self-validating control wells:

% Inhibition=100×(1−V0(DMSO Control)​−V0(Blank)​V0(Sample)​−V0(Blank)​​)

Quality Control Check: Calculate the Z'-factor using the DMSO Control and Blank wells. A Z'-factor > 0.6 indicates a highly robust assay suitable for accurate IC50 determination.

Representative Quantitative Data Summary

Plot the % Inhibition against the Log10​ of the compound concentration. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model to derive the IC50.

Below is a structured data table representing the expected kinetic profile of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one, demonstrating nanomolar potency typical of halogenated 2-aryl benzoxazinones [1, 2].

Compound Concentration (nM)Log [Conc]Mean V0​ ( ΔOD/min )% InhibitionStandard Deviation (%)
10,0004.000.001298.50.4
3,3333.520.002596.80.7
1,1113.050.008189.51.2
3702.570.021072.82.1
1232.090.040547.61.8
411.610.061220.82.5
13.71.140.07206.83.0
4.60.660.07651.01.5
DMSO Control (0 nM) N/A 0.0773 0.0 1.1
Blank (No Enzyme) N/A 0.0001 100.0 0.2

Calculated IC50: ~145 nM Hill Slope: 1.12 Assay Z'-factor: 0.88

References

  • Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 20(10), 944-949. Available at:[Link]

  • Gütschow, M., & Neumann, U. (1997). Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. Bioorganic & Medicinal Chemistry, 5(10), 1935-1942. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Assay Optimization for 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one .

While the 4H-3,1-benzoxazin-4-one scaffold provides exceptional inhibitory activity by acting as a mechanism-based inactivator of serine proteases[1], it is notoriously susceptible to spontaneous hydrolysis in aqueous buffers[2]. This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to help you preserve compound integrity and ensure reproducible assay data.

Mechanistic Insight: The Causality of Instability

To successfully stabilize this compound, you must first understand the chemical causality behind its degradation. The 4H-3,1-benzoxazin-4-one core features a lactone-like carbonyl at the C4 position. The presence of three highly electronegative chlorine atoms (one at the 7-position of the benzoxazine core, and two on the 2-phenyl ring) exerts a massive electron-withdrawing inductive effect.

  • The Benefit: This extreme electron deficiency makes the C4 carbon a highly attractive electrophile, facilitating rapid nucleophilic attack by the target enzyme's active-site serine to form a stable acyl-enzyme complex[3].

  • The Drawback: It simultaneously lowers the activation energy for nucleophilic attack by bulk water, hydroxide ions, or nucleophilic buffer components[4]. This leads to rapid spontaneous ring-opening, yielding an inactive 2-aroylamino-4-chlorobenzoic acid derivative[5].

ReactionPathway Inhibitor 7-Cl-2-(3,4-diCl-Ph)- 4H-3,1-benzoxazin-4-one (Active Inhibitor) AcylEnzyme Acyl-Enzyme Complex (Inhibited State) Inhibitor->AcylEnzyme Enzymatic Acylation (Desired Pathway) Hydrolyzed Ring-Opened Product (Inactive Anthranilic Acid) Inhibitor->Hydrolyzed Spontaneous Hydrolysis (H2O / OH- / Primary Amines) Enzyme Serine Protease (Active Site Ser-OH) Enzyme->AcylEnzyme

Fig 1: Competing pathways of 4H-3,1-benzoxazin-4-one: enzymatic acylation vs. spontaneous hydrolysis.

Troubleshooting Guide: Diagnosing Assay Failures

If your enzymatic assays are yielding inconsistent results, the root cause is almost certainly related to the premature hydrolysis of the oxazinone ring.

Observed SymptomRoot Cause AnalysisCorrective Solution
Complete loss of inhibitory activity (IC50 shift) after 30 mins. Base-catalyzed spontaneous hydrolysis during pre-incubation in the assay buffer[6].Eliminate pre-incubation steps. Keep the compound in 100% anhydrous DMSO and spike it into the assay immediately before reading.
High background absorbance or shifting UV-Vis spectrum. The intact benzoxazinone chromophore is degrading into the ring-opened anthranilic acid derivative[2].Monitor compound integrity at 310-340 nm. Switch to a lower assay temperature (e.g., 25°C instead of 37°C) to reduce the hydrolysis rate constant.
Rapid degradation even at neutral pH (7.0 - 7.4). Use of nucleophilic buffers (e.g., Tris or Glycine). The primary amines actively attack the C4 carbonyl.Switch to non-nucleophilic Good's buffers (e.g., HEPES, MOPS, or MES)[2].
Inconsistent potency across different experimental days. Freeze-thaw cycles of the DMSO stock are introducing atmospheric moisture, causing slow degradation in the vial.Aliquot the master stock into single-use vials. Store over desiccant at -80°C and discard after one use.
Validated Experimental Protocol: Minimizing Aqueous Exposure

To ensure a self-validating system , you must run a "buffer-only" control to measure the exact half-life of the inhibitor in your specific assay conditions before introducing the enzyme. The disappearance of the long-wavelength ultraviolet chromophore (typically 310-340 nm) follows first-order exponential decay and will validate your baseline degradation rate[5].

Step-by-Step Assay Setup Methodology:

  • Stock Preparation: Dissolve the lyophilized 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use vials and store over desiccant at -80°C. Never subject stocks to freeze-thaw cycles.

  • Buffer Optimization: Prepare the assay buffer using 50 mM HEPES or MOPS. Adjust the pH to the lowest functional pH tolerated by your target enzyme (ideally pH 6.0 - 6.5). Avoid pH > 7.4, as hydrolysis of benzoxazinones is strongly base-catalyzed[5].

  • System Equilibration: Add the target serine protease and the substrate to the aqueous buffer. Allow the system to equilibrate to the assay temperature (25°C is highly recommended over 37°C to suppress the hydrolysis rate).

  • Rapid Addition (Critical Step): Initiate the reaction by spiking the inhibitor directly from the DMSO stock into the assay well. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent enzyme denaturation.

  • Immediate Readout: Begin continuous kinetic measurements immediately. Do not use endpoint assays that require long incubation times (e.g., >1 hour), as the inhibitor will degrade before the assay concludes.

Workflow Step1 1. Prepare Stock 10 mM in 100% Anhydrous DMSO Step4 4. Rapid Addition Spike Inhibitor (≤1% Final DMSO) Step1->Step4 Step2 2. Prepare Assay Buffer Non-nucleophilic (e.g., HEPES), pH 6.0-6.5 Step3 3. System Equilibration Buffer + Enzyme + Substrate (25°C) Step2->Step3 Step3->Step4 Step5 5. Immediate Readout Continuous Kinetic Monitoring Step4->Step5

Fig 2: Optimized experimental workflow to minimize aqueous exposure and prevent compound degradation.

Quantitative Data: Impact of Buffer and pH on Benzoxazinone Stability

The following table summarizes the quantitative impact of various buffer systems on the stability of highly electrophilic 4H-3,1-benzoxazin-4-ones. Note: Data represents generalized half-lives ( t1/2​ ) based on kinetic hydrolysis studies of substituted benzoxazinones[2],[5].

Buffer SystempHTemperatureNucleophilicityEstimated t1/2​ Suitability Rating
Tris-HCl 7.537°CHigh (Primary Amine)< 5 minsCritical Failure
Phosphate 7.437°CModerate15 - 20 minsPoor
HEPES 7.425°CLow (Tertiary Amine)45 - 60 minsAcceptable
MOPS 6.525°CLow (Tertiary Amine)> 120 minsOptimal
MES 6.025°CLow (Tertiary Amine)> 180 minsOptimal
Frequently Asked Questions (FAQs)

Q: Can I pre-incubate the inhibitor with the enzyme to achieve steady-state inhibition? A: No. Due to the rapid spontaneous hydrolysis of the oxazinone ring[2], pre-incubation in aqueous media will destroy the inhibitor before it can fully interact with the enzyme. You must treat this as a fast-acting, mechanism-based inactivator and use continuous kinetic monitoring.

Q: How can I verify if my DMSO stock has degraded in the freezer? A: Dilute a small aliquot of your stock into anhydrous methanol or acetonitrile and run a UV-Vis scan. Intact 4H-3,1-benzoxazin-4-ones typically exhibit a distinct long-wavelength chromophore. Disappearance of this peak and a subsequent blue-shift indicates ring-opening[5].

Q: Does the addition of detergents or carrier proteins help stabilize the compound? A: Yes. Adding 0.01% Triton X-100 or 0.1% BSA can sometimes create a hydrophobic microenvironment (micelles or protein-binding pockets) that partially shields the highly lipophilic 7-chloro-2-(3,4-dichlorophenyl) derivative from bulk water, slightly extending its half-life in the assay well.

References
  • Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B: Physical Organic. 6

  • 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie (Weinheim). 2

  • Synthesis of Tricyclic 1,3-Oxazin-4-ones and Kinetic Analysis of Cholesterol Esterase and Acetylcholinesterase Inhibition. Journal of Medicinal Chemistry. 5

  • Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones: electrostatic or hydrogen-bond stabilisation of the conjugate acid. Journal of the Chemical Society, Perkin Transactions 2. 4

  • Pharmaceutical applications of 4H-3,1-benzoxazin-4-ones. Benha University. 3

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry. 1

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry. 7

Sources

Optimization

Troubleshooting precipitation of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in assay media

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in their ass...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in their assay media. This document provides a structured, in-depth troubleshooting workflow to diagnose and resolve solubility challenges, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've just added my 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one stock solution to my assay media, and I immediately see a precipitate. What is happening and what should I do?

A1: Immediate precipitation upon dilution of a stock solution into an aqueous assay medium is a common issue for poorly soluble compounds and is often attributed to a phenomenon known as "solvent shock." [1]

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one, a complex heterocyclic compound, is likely highly hydrophobic.[2][3] It is typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4] When this concentrated stock is rapidly introduced into the aqueous environment of your assay media, the compound's local concentration can momentarily exceed its solubility limit, causing it to "crash out" of solution and form a precipitate.[1]

Immediate Troubleshooting Steps:

  • Visually Inspect Your Stock Solution: Before any experiment, carefully examine your DMSO stock solution for any signs of crystallization. If precipitates are present, gently warm the vial to 37°C and vortex until the compound is fully redissolved.[1] To prevent this from recurring, consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1][5]

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.[1][6] This may be the simplest way to stay below the compound's solubility threshold in the final assay medium.

  • Optimize the Dilution Protocol: Avoid adding the DMSO stock directly to the full volume of media. Instead, pre-warm the media to your experimental temperature (e.g., 37°C) and add the stock solution slowly while gently swirling or vortexing.[1][6] This gradual addition helps to disperse the compound more effectively and avoid localized high concentrations.

Q2: I've tried the initial troubleshooting steps, but I'm still seeing precipitation. What are the underlying causes and what advanced strategies can I employ?

A2: Persistent precipitation suggests that the intrinsic solubility of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in your specific assay medium is low. Several factors can contribute to this, including the compound's physicochemical properties, the composition of the media, and the experimental conditions.

Underlying Causes of Poor Solubility:

  • High Lipophilicity: The presence of multiple chlorine atoms and aromatic rings in the compound's structure suggests it is highly lipophilic (a "grease-ball" molecule), leading to poor aqueous solubility.[7]

  • Media Components: Salts, proteins (like albumin in fetal bovine serum), and pH buffers in your media can interact with the compound, potentially reducing its solubility.[1][6]

  • pH and Temperature: The pH of your assay medium can influence the ionization state of the compound, which in turn affects its solubility. Temperature fluctuations can also impact solubility.[5][6]

Advanced Troubleshooting Workflow

To systematically address this issue, we recommend a multi-pronged approach. The following workflow will guide you through determining the maximum soluble concentration and exploring various formulation strategies.

cluster_0 Troubleshooting Workflow A Start: Precipitation Observed B Step 1: Determine Maximum Soluble Concentration A->B C Is the required concentration below the max soluble concentration? B->C D Proceed with Experiment C->D Yes E Step 2: Optimize Formulation C->E No F Option A: Modify Stock Solution & Dilution E->F G Option B: Modify Assay Media E->G H Option C: Advanced Formulation E->H I Re-evaluate Solubility F->I G->I H->I J Proceed with Experiment I->J

Caption: A step-by-step decision tree for troubleshooting compound precipitation.

Step 1: Determine the Maximum Soluble Concentration

Before attempting more complex solutions, it is crucial to determine the empirical solubility limit of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in your specific assay medium.

Protocol for Solubility Assessment:

  • Prepare a series of dilutions of your compound in the assay medium. For example, if your target concentration is 10 µM, prepare concentrations ranging from 1 µM to 50 µM.

  • Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). A microscope can be used for more sensitive detection.

  • The highest concentration that remains clear is the approximate maximum soluble concentration.[6]

Step 2: Optimize Formulation and Assay Conditions

If your desired experimental concentration is above the maximum soluble concentration, you will need to explore formulation strategies to improve solubility.

StrategyRecommended ActionRationale
Modify Stock Solution & Dilution Lower the stock concentration (e.g., from 10 mM to 1 mM).A larger volume of a more dilute stock can be added, reducing the severity of "solvent shock."[1][6]
Perform serial dilutions in DMSO before adding to the media.This ensures that the compound is fully dissolved at each step before the final aqueous dilution.[8][9]
Modify Assay Media Increase the final DMSO concentration (if tolerated by your cells).A higher percentage of co-solvent can help maintain solubility. However, be mindful of potential cellular toxicity.[4][8]
Reduce the serum concentration or use a serum-free medium (if possible).Compound-protein binding can sometimes lead to precipitation.[6]
Adjust the pH of the media (if your experiment allows).For ionizable compounds, altering the pH can significantly increase solubility.[10]
Advanced Formulation Strategies Incorporate solubility enhancers like cyclodextrins.Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10]
Consider using surfactants or lipid-based delivery systems.These can encapsulate the compound, aiding its dispersion in aqueous media.[7][10]
Q3: What is the impact of DMSO on my cells and how much can I use?

A3: DMSO is a powerful solvent, but it is not biologically inert. At high concentrations, it can be toxic to cells and may affect cell growth, viability, and differentiation.[4]

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects. However, the sensitivity can vary greatly between cell types.

  • Recommendation: It is best practice to keep the final DMSO concentration in your assay as low as possible, ideally below 0.1%. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.

cluster_0 Solvent Shock Mechanism A Compound in DMSO Stock B Rapid Dilution in Aqueous Media A->B C Localized High Concentration B->C D Exceeds Solubility Limit C->D E Precipitation D->E

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cellular Permeability of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Executive Summary 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a highly potent, covalent inhibitor of serine proteases (such as Cathepsin G, C1r, and rhomboid proteases)[1][2]. Despite its exceptional bioch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a highly potent, covalent inhibitor of serine proteases (such as Cathepsin G, C1r, and rhomboid proteases)[1][2]. Despite its exceptional biochemical potency, researchers frequently report poor in vitro cellular activity. As a Senior Application Scientist, I have diagnosed this issue across numerous drug development campaigns. The "poor permeability" of this specific scaffold is rarely a simple case of molecular size; rather, it is driven by a complex interplay of three factors:

  • Hydrolytic Instability: The benzoxazin-4-one ring is highly susceptible to nucleophilic attack in aqueous media, leading to premature ring-opening[1].

  • Extreme Lipophilicity: The combination of a 7-chloro substitution and a 3,4-dichlorophenyl ring drives the LogP exceptionally high, causing the compound to precipitate in assay buffers or become permanently trapped within the lipid bilayer.

  • Active Efflux: The bulky, hydrophobic nature of the molecule makes it a prime substrate for P-glycoprotein (P-gp) efflux pumps[3][4].

This guide provides diagnostic FAQs, validated protocols, and mechanistic workflows to help you isolate and overcome these barriers.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My cell-based assay shows zero target engagement, but my biochemical assay shows an IC50 in the low nanomolar range. Is my compound failing to permeate? Answer: Not necessarily. Before blaming permeability, you must rule out hydrolytic degradation. Benzoxazin-4-ones act as suicide inhibitors by acylating the active site serine of proteases. However, this exact reactivity makes the heterocyclic ring prone to spontaneous hydrolysis in standard aqueous assay media (pH 7.4)[1]. If your compound hydrolyzes into an inactive anthranilic acid derivative within 30 minutes, it will appear as a "permeability" failure. Actionable Fix: Run a stability assay in your exact cell culture media (without cells) using LC-MS/MS. If the half-life ( t1/2​ ) is less than your assay incubation time, you must shorten the assay window or formulate the compound in a protective vehicle (e.g., cyclodextrin).

Q2: I ran a PAMPA assay and the compound showed moderate permeability, but my Caco-2 assay shows zero basolateral flux. Why the discrepancy? Answer: This is a classic signature of active efflux. PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion across a lipid-infused artificial membrane[5]. Caco-2 cells, however, express active efflux transporters like P-glycoprotein (P-gp) on their apical surface[3][4]. Because 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is highly lipophilic and uncharged, it passively diffuses into the Caco-2 cell but is immediately pumped back out into the apical compartment. Actionable Fix: Repeat the Caco-2 assay in the presence of a P-gp inhibitor, such as Verapamil or Elacridar (see Protocol B).

Q3: The compound is precipitating in the donor compartment of my transwell assay. How do I keep it in solution without killing my cells? Answer: The high halogenation (three chlorine atoms) creates a highly hydrophobic lattice. When diluted from a 100% DMSO stock into aqueous buffer, it crashes out, reducing the free drug concentration driving the permeability gradient. Actionable Fix: Limit final DMSO concentration to 1% to avoid cell toxicity, but add 4% Bovine Serum Albumin (BSA) to the receiver compartment. BSA acts as a "sink," binding the highly lipophilic compound as it permeates, maintaining the concentration gradient and preventing membrane retention[4].

Section 2: Systemic Workflows & Visualizations

The following diagrams map the causality of permeation failures and the optimized assay workflow required to accurately evaluate this compound.

Pathway A Intact Benzoxazin-4-one (Donor Compartment) B Aqueous Media (pH 7.4) A->B C Ring-Opened Anthranilic Acid (Hydrolyzed/Inactive) B->C Rapid Hydrolysis D Cell Membrane / Lipid Bilayer B->D Passive Diffusion D->D Lipophilic Retention E Intracellular Space (Target Engagement) D->E Permeation F Efflux Pump (P-gp) E->F Active Efflux F->B Extracellular Expulsion

Diagram 1: Competing pathways of hydrolysis, permeation, and efflux in cellular assays.

Workflow S1 1. Seed Caco-2 Cells (Transwell Insert) S2 2. Culture for 21 Days (Differentiate Monolayer) S1->S2 S3 3. Add Compound + Efflux Inhibitor (Verapamil) S2->S3 S4 4. Incubate 2 hrs (Apical to Basolateral) S3->S4 S5 5. LC-MS/MS Quantification (Calculate Papp) S4->S5

Diagram 2: Optimized Caco-2 bidirectional permeability workflow with active efflux inhibition.

Section 3: Self-Validating Experimental Protocols

Protocol A: Stability-Adjusted PAMPA (Passive Permeability)

Purpose: To isolate passive diffusion capabilities while controlling for the rapid hydrolysis of the benzoxazin-4-one ring[5][6]. This protocol is self-validating; by tracking both the parent mass and the hydrolysis product, you ensure mass balance and confirm whether a low signal is due to poor permeability or degradation.

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 5 µL of a 1% lecithin/dodecane solution. Allow it to evaporate for 10 minutes[7].

  • Donor Solution: Prepare a 10 µM solution of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in PBS. Critical Step: Adjust the buffer to pH 6.5 to minimize base-catalyzed hydrolysis[7]. Limit DMSO to 1%.

  • Acceptor Solution: Fill the acceptor plate with PBS (pH 7.4) containing 5% DMSO to act as a solubilizing sink[5].

  • Incubation: Assemble the sandwich and incubate at room temperature for exactly 2 hours . Do not use the standard 16-hour protocol, as the compound will completely degrade[8].

  • Quantification: Disassemble and immediately analyze both compartments via LC-MS/MS. Track the parent mass (m/z ~325.9) and the ring-opened hydrolysis product.

Protocol B: Bidirectional Caco-2 Assay with Efflux Inhibition

Purpose: To determine if the compound is a substrate for P-gp efflux, which commonly restricts the intracellular accumulation of highly halogenated molecules[3][4].

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Trans Epithelial Electric Resistance (TEER) exceeds 250 Ω·cm²[3][9].

  • Inhibitor Pre-incubation: Pre-incubate the apical compartment with 50 µM Verapamil (a P-gp inhibitor) for 30 minutes.

  • Dosing: Add 10 µM of the benzoxazinone to the apical compartment (A→B transport) or basolateral compartment (B→A transport). Ensure the receiver compartment contains 4% BSA to prevent membrane retention[4].

  • Sampling: Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux.

Section 4: Quantitative Data Presentation

To benchmark your experimental results, compare your assay outputs against the standard profile for this specific compound class. Deviations from these ranges indicate a flaw in assay design (e.g., precipitation, degradation) rather than a true biological result.

MetricExpected Value RangeDiagnostic Implication
cLogP 4.5 - 5.2High lipophilicity; prone to aqueous precipitation and membrane trapping.
Aqueous Half-Life (pH 7.4) 45 - 90 minutesRapid hydrolysis; long-incubation assays will yield false negatives.
PAMPA Pe​ ( 10−6 cm/s) 15.0 - 25.0Excellent passive diffusion; the molecule easily enters the lipid bilayer.
Caco-2 Papp​ A→B ( 10−6 cm/s) < 2.0Poor forward flux; indicates either active efflux or poor aqueous solubility.
Caco-2 Efflux Ratio (ER) > 5.0Strong P-gp substrate; active transport is pumping the drug out of the cell.

References

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. ACS Publications.1

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. PubMed Central (PMC).2

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.5

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.3

  • Comprehensive characterization and optimization of Caco-2 cells enabled the development of a miniaturized 96-well permeability assay. Xenobiotica - Taylor & Francis.4

Sources

Optimization

Improving the stability of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one during long-term storage

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic performance or sudden loss of inhibitory activity of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic performance or sudden loss of inhibitory activity of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one.

This guide is designed to move beyond basic handling instructions by explaining the fundamental chemical causality behind the compound's behavior. By understanding the mechanistic vulnerabilities of the benzoxazinone scaffold, you can implement robust, self-validating workflows that ensure reproducible experimental results.

The Chemistry of Instability: Why Benzoxazinones Degrade

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a highly potent, mechanism-based (suicide) inhibitor of serine proteases. Its efficacy relies entirely on the high electrophilic reactivity of its oxazinone ring. During enzyme inhibition, the active-site serine nucleophilically attacks the lactone-like carbonyl carbon, resulting in ring cleavage and the formation of a stable acyl-enzyme intermediate[1].

However, this exact mechanism is also the compound's greatest vulnerability. In the absence of the target enzyme, the oxazinone ring remains highly susceptible to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis)[2]. This spontaneous ring-opening converts the active inhibitor into an inactive N-aroylanthranilic acid derivative[3]. Therefore, mastering the storage of this compound is an exercise in strictly controlling its exposure to nucleophiles.

Troubleshooting & FAQs

Q1: Why does my compound lose inhibitory activity after being stored in an aqueous buffer for just a few hours? A: The loss of activity is due to premature ring-opening hydrolysis. Water acts as a nucleophile, attacking the C-4 carbonyl of the benzoxazinone ring. Once the ring opens, the resulting acyclic N-aroylanthranilic acid cannot acylate your target protease. Aqueous working solutions must never be stored; they should be prepared immediately before introduction to the assay plate.

Q2: Can I use methanol or ethanol to prepare my stock solutions to avoid the freezing issues associated with DMSO? A: Absolutely not. While water causes hydrolysis, primary alcohols like methanol and ethanol are even stronger nucleophiles. Dissolving the compound in an alcohol will induce rapid solvolysis (specifically, ring-opening esterification), irreversibly converting your active inhibitor into an inactive anthranilic ester[4]. You must strictly use anhydrous aprotic solvents, with high-purity Dimethyl Sulfoxide (DMSO) being the industry standard.

Q3: What is the optimal pH for my in vitro assays to minimize background degradation? A: The hydrolysis of 4H-3,1-benzoxazin-4-ones is heavily base-catalyzed[2]. At pH levels above 7.5, the increased concentration of hydroxide ions exponentially accelerates the nucleophilic attack on the lactone carbonyl. For prolonged incubations, maintain your buffer pH between 6.0 and 7.0. If your target enzyme strictly requires an alkaline environment (e.g., pH 8.5), you must account for a rapidly decreasing concentration of the active inhibitor during your kinetic calculations.

Q4: How should I handle the bulk lyophilized powder upon receiving it? A: Store the solid powder at -20°C or -80°C in a tightly sealed, light-resistant container placed within a secondary desiccator. Crucial step: When retrieving the vial from the freezer, allow it to equilibrate to room temperature for at least 30 minutes before opening. Failing to do so will cause atmospheric moisture to condense directly onto the cold powder, initiating solid-state hydrolysis that will slowly degrade your entire supply.

Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the expected stability of 4H-3,1-benzoxazin-4-one derivatives across various common laboratory conditions.

Storage ConditionSolvent / EnvironmentEstimated Half-Life / StabilityScientific Recommendation
Solid Powder Desiccated, -20°C to -80°C> 2 yearsOptimal for long-term bulk storage.
Stock Solution Anhydrous DMSO, -80°C6 monthsBest practice for ready-to-use aliquots.
Stock Solution Methanol / Ethanol, 25°C< 24 hoursDO NOT USE. Rapid solvolysis occurs.
Assay Buffer Aqueous, pH 6.5 (37°C)4 - 8 hoursAcceptable for standard kinetic assays.
Assay Buffer Aqueous, pH 8.5 (37°C)< 30 minutesAvoid if possible; prepare fresh immediately.

Degradation and Stabilization Workflows

The following diagram illustrates the logical relationship between solvent choice, nucleophilic degradation pathways, and the recommended stabilization workflow.

Benzoxazinone_Stability Active 7-chloro-2-(3,4-dichlorophenyl)- 4H-3,1-benzoxazin-4-one (Active Inhibitor) H2O Aqueous Buffer / Moisture (Nucleophilic Attack) Active->H2O Exposure MeOH Alcohols (MeOH/EtOH) (Solvolysis) Active->MeOH Dissolution Stable_Storage Anhydrous DMSO + Argon at -80°C Active->Stable_Storage Best Practice Hydrolysis Ring-Opening Hydrolysis (Base-Catalyzed) H2O->Hydrolysis Esterification Ring-Opening Esterification MeOH->Esterification Inactive_Acid N-aroylanthranilic acid derivative (Inactive) Hydrolysis->Inactive_Acid Inactive_Ester Anthranilic ester derivative (Inactive) Esterification->Inactive_Ester

Degradation pathways and stabilization workflow for 4H-3,1-benzoxazin-4-one derivatives.

Experimental Protocol: Preparation of Ultra-Stable Anhydrous Stock Solutions

To guarantee the integrity of your inhibitor, you must utilize a self-validating protocol for stock preparation. This methodology ensures that moisture is excluded at every step and provides a physical checkpoint to verify solvent purity.

Materials Required:

  • Lyophilized 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one.

  • Ultra-pure, anhydrous DMSO (Water content ≤ 0.005%), stored over activated 3Å molecular sieves.

  • Amber microcentrifuge tubes (to prevent photo-degradation).

  • Dry Argon or Nitrogen gas source.

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of powdered inhibitor from the -20°C freezer to a desiccator at room temperature. Wait exactly 30 minutes before opening the vial to prevent atmospheric condensation.

  • Anhydrous Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial to create a 10 mM stock solution. Vortex gently until completely dissolved.

  • Aliquoting: Immediately divide the stock solution into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Never subject the main stock to repeated freeze-thaw cycles.

  • Headspace Purging: Gently blow a stream of dry Argon or Nitrogen gas over the open tubes for 3–5 seconds to displace ambient air and moisture from the headspace. Cap tightly immediately.

  • Self-Validation Checkpoint (The Freezing Test): Place the aliquots at room temperature (around 16-17°C if possible, or briefly in a standard fridge). Pure, anhydrous DMSO has a freezing point of 18.5°C. If your solution freezes solid at 17°C, your system is successfully anhydrous. If it remains liquid below 16°C, your DMSO has absorbed significant atmospheric water, and the stock is compromised and should be discarded.

  • Cryo-Storage: Transfer the validated, frozen aliquots to a -80°C freezer for long-term storage.

References

  • Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones: electrostatic or hydrogen-bond stabilisation of the conjugate acid. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. ACS Publications.[Link]

  • Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology.[Link]

  • Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids. SciELO. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Protease Inhibition: The Classic PMSF versus the Promising 7-Chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

For the modern researcher, safeguarding protein integrity during experimental workflows is paramount. Proteases, the cell's own protein-degrading enzymes, are a constant threat, and their effective inhibition is crucial...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, safeguarding protein integrity during experimental workflows is paramount. Proteases, the cell's own protein-degrading enzymes, are a constant threat, and their effective inhibition is crucial for reliable and reproducible results. For decades, Phenylmethylsulfonyl fluoride (PMSF) has been a stalwart in the scientist's toolkit. However, the quest for more potent and specific inhibitors is relentless. This guide provides an in-depth comparison of the classic, broad-spectrum serine protease inhibitor, PMSF, with the emerging class of 4H-3,1-benzoxazin-4-one derivatives, specifically focusing on the potential of compounds like 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one.

This technical guide moves beyond a simple cataloging of features to offer a nuanced, field-tested perspective on the comparative efficacy and experimental considerations for these two classes of inhibitors.

Phenylmethylsulfonyl Fluoride (PMSF): The Established Guardian

PMSF is an irreversible inhibitor of serine proteases, a broad class of enzymes that includes trypsin, chymotrypsin, and thrombin.[1][2] Its mechanism of action involves the specific sulfonation of the hydroxyl group of the serine residue within the active site of the protease.[1] This forms a stable, covalent bond, rendering the enzyme permanently inactive.[1]

Due to its broad applicability and cost-effectiveness, PMSF is a common component in lysis buffers and protein purification protocols to prevent the degradation of target proteins by endogenous proteases.[1][2] However, PMSF is not without its drawbacks. It is notoriously unstable in aqueous solutions, with a half-life that can be as short as 30 minutes at alkaline pH, necessitating its fresh preparation and addition immediately before use.[3] Furthermore, PMSF is a toxic compound and requires careful handling.[1][3] It also lacks specificity and does not inhibit other classes of proteases, such as metalloproteases.[1]

The Rise of 4H-3,1-Benzoxazin-4-ones: A New Frontier in Specificity and Potency

The 4H-3,1-benzoxazin-4-one scaffold has emerged as a promising platform for the development of novel serine protease inhibitors.[1][4] These compounds generally act as competitive, alternate substrate inhibitors.[2] They acylate the active site serine of the protease, forming a stable acyl-enzyme intermediate that undergoes slow deacylation, effectively blocking the enzyme's activity.[2]

A key advantage of the benzoxazin-4-one class is the potential for chemical modification to enhance potency and selectivity for specific serine proteases. For instance, studies have shown that substitutions on the benzoxazin-4-one ring can significantly impact inhibitory activity. Electron-withdrawing groups at position 2 can increase the rate of acylation, leading to more potent inhibition.[2]

Quantitative Comparison: A Look at the Numbers

The following table summarizes the available quantitative data for PMSF and representative 4H-3,1-benzoxazin-4-one derivatives against various serine proteases. It is crucial to note that IC50 and Ki values are highly dependent on the specific experimental conditions.

Inhibitor ClassSpecific Compound/DerivativeTarget ProteasePotency (IC50 / Ki)Reference
Sulfonyl Fluoride Phenylmethylsulfonyl fluoride (PMSF)ChymotrypsinIC50: ~0.1 µM[4]
TrypsinHalf-time for inhibition at 1mM: 237s[9]
Neutrophil ElastaseHalf-time for inhibition at 1mM: 33s[9]
4H-3,1-Benzoxazin-4-one 2-(1-naphthyl)-4H-3,1-benzoxazin-4-oneα-ChymotrypsinIC50: 5.42 ± 1.66 µM[6]
2-(2-bromophenyl)-4H-3,1-benzoxazin-4-oneα-ChymotrypsinIC50: 6.99 ± 0.29 µM[6]
2-(furan-2-yl)-4H-3,1-benzoxazin-4-oneCathepsin GIC50: 0.84 ± 0.11 µM[4]
7-chloro-2-[(2-iodophenyl)amino]benz[d][1][2]oxazin-4-oneC1r serine proteaseIC50: 1.4 µM[8]

Experimental Protocols: A Guide to Comparative Efficacy Studies

To objectively compare the efficacy of a novel benzoxazin-4-one inhibitor with PMSF, a standardized in vitro protease inhibition assay is essential. The following protocol provides a robust framework for determining the half-maximal inhibitory concentration (IC50).

Protocol: Determination of IC50 for Serine Protease Inhibition

1. Materials and Reagents:

  • Purified serine protease (e.g., trypsin, chymotrypsin)
  • Chromogenic or fluorogenic substrate specific to the protease
  • Test Inhibitor (e.g., 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one)
  • PMSF
  • Anhydrous solvent for inhibitor stock solutions (e.g., DMSO, ethanol)
  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)
  • 96-well microplate
  • Microplate reader

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitors (Benzoxazin-4-one and PMSF) add_enzyme Add enzyme and inhibitor to wells prep_inhibitor->add_enzyme prep_enzyme Prepare working solution of serine protease prep_enzyme->add_enzyme prep_substrate Prepare substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate pre_incubate Pre-incubate at optimal temperature add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure absorbance/fluorescence over time add_substrate->measure calculate Calculate initial reaction velocities measure->calculate plot Plot % inhibition vs. inhibitor concentration calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50

Caption: Workflow for IC50 determination of protease inhibitors.

3. Detailed Procedure:

  • Prepare Inhibitor Stock Solutions: Dissolve both the benzoxazin-4-one derivative and PMSF in an appropriate anhydrous solvent to create high-concentration stock solutions.
  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in the assay buffer to achieve a range of desired concentrations.
  • Enzyme Preparation: Prepare a working solution of the serine protease in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis during the measurement period.
  • Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted inhibitors, and the enzyme solution to the respective wells. Include control wells with no inhibitor.
  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.
  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.
  • Data Analysis:
  • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
  • Determine the percentage of inhibition for each concentration relative to the uninhibited control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mechanistic Insights: Visualizing the Inhibition

The fundamental mechanisms of inhibition for PMSF and the 4H-3,1-benzoxazin-4-one class, while both targeting the active site serine, differ in their specifics.

G cluster_pmsf PMSF Inhibition (Irreversible) cluster_bzo Benzoxazin-4-one Inhibition (Slow-Reversible) pmsf_node PMSF Phenylmethylsulfonyl fluoride enzyme_pmsf Serine Protease Active Site Serine pmsf_node->enzyme_pmsf Covalent Modification inactive_pmsf Sulfonylated Enzyme (Inactive) enzyme_pmsf->inactive_pmsf bzo_node Benzoxazin-4-one enzyme_bzo Serine Protease Active Site Serine bzo_node->enzyme_bzo Acylation acyl_enzyme Acyl-Enzyme Intermediate (Temporarily Inactive) enzyme_bzo->acyl_enzyme Slow Deacylation

Caption: Mechanisms of serine protease inhibition by PMSF and 4H-3,1-benzoxazin-4-ones.

Conclusion: Choosing the Right Tool for the Job

The choice between PMSF and a 4H-3,1-benzoxazin-4-one derivative depends on the specific experimental context. PMSF remains a valuable, cost-effective tool for general-purpose protease inhibition, particularly when a broad-spectrum serine protease inhibitor is required and its short half-life in aqueous solutions can be managed.

However, for applications demanding higher potency, greater selectivity for specific serine proteases, and improved stability, the 4H-3,1-benzoxazin-4-one class of inhibitors, including compounds structurally related to 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one, represents a compelling alternative. The tunability of their chemical structure allows for the development of tailored inhibitors with optimized pharmacological profiles, paving the way for more precise and effective control over proteolytic activity in research and therapeutic development. As research in this area progresses, we can anticipate the emergence of even more sophisticated benzoxazin-4-one-based inhibitors that will undoubtedly become indispensable tools for the modern scientist.

References

  • AntBio. (2026, January 7). PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab.
  • Afzal, N., et al. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Molecules, 19(7), 10468-10481. Retrieved from [Link]

  • Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications, 140(3), 928-933. Retrieved from [Link]

  • Naqvi, S. A. R., et al. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. ResearchGate. Retrieved from [Link]

  • G-Biosciences. (2012, October 5). What are Protease Inhibitors and How Do They Work?
  • AG Scientific. PMSF: Serine Protease Inhibitor Applications.
  • Selleck Chemicals. (2024, May 22). PMSF | Serine Protease inhibitor | CAS 329-98-6.
  • Aliter, K. F., & Al-Horani, R. A. (2025, January 23). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 20(10), 944-949. Retrieved from [Link]

  • BOC Sciences. CAS 329-98-6 (PMSF).
  • Benchchem. AEBSF vs. PMSF: A Comprehensive Guide to Serine Protease Inhibition.
  • Le, T. N., et al. (2001). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry, 44(25), 4475-4482. Retrieved from [Link]

  • PubMed. (2001). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MEROPS. (2023, September 8). Small-molecule inhibitor: PMSF. Retrieved from [Link]

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Comparative

Benchmarking 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one against FUT-175 for C1r inhibition

Benchmarking 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one against FUT-175 for C1r Inhibition: A Comprehensive Comparison Guide Introduction: The Strategic Imperative of C1r Inhibition The classical complement...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one against FUT-175 for C1r Inhibition: A Comprehensive Comparison Guide

Introduction: The Strategic Imperative of C1r Inhibition

The classical complement pathway is a cornerstone of innate immunity, but its aberrant activation is a primary driver of neuroinflammation in conditions such as Alzheimer's disease and various autoimmune disorders [4]. The cascade is initiated when the C1 complex (comprising C1q, C1r, and C1s) binds to an immune trigger. This binding induces a conformational change that causes the autoactivation of the serine protease C1r, which subsequently cleaves and activates C1s to propagate the downstream cascade.

Targeting C1r offers a strategic intervention point: by neutralizing the cascade at its absolute origin, researchers can prevent the massive amplification of downstream inflammatory mediators (like C3a, C5a, and the Membrane Attack Complex). Historically, FUT-175 (Nafamostat mesilate) has been the reference standard for C1r inhibition [3]. However, its broad-spectrum nature limits its utility in highly targeted mechanistic studies. In response, synthetic small molecules like the 2-aryl-4H-3,1-benzoxazin-4-one class—specifically 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one —have been engineered to achieve equipotent C1r inhibition while eliminating off-target serine protease activity [2, 4].

Mechanism of Action & Selectivity Profiles

FUT-175 (Nafamostat Mesilate): The Broad-Spectrum Standard FUT-175 is a reversible, competitive inhibitor that binds to the active site of multiple serine proteases. While it is highly effective at inhibiting C1r ( Ki​≈14 nM ), it is fundamentally promiscuous. It exhibits nearly identical affinity for Trypsin ( Ki​≈15 nM ) and strongly inhibits C1s ( Ki​≈38 nM ) and Thrombin ( Ki​≈84 nM ) [1]. This lack of selectivity makes it difficult to isolate C1r-specific biological effects in complex serum or in vivo models.

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one: The Targeted Acyl-Enzyme Inhibitor Unlike FUT-175, this benzoxazinone derivative functions as a mechanism-based (suicide) inhibitor. The compound docks into the S1 pocket of C1r, where the active-site serine nucleophilically attacks the benzoxazinone core. This results in the opening of the heterocyclic ring and the formation of a highly stable acyl-enzyme intermediate, permanently inactivating the enzyme [2]. The specific 7-chloro and 2-(3,4-dichlorophenyl) substitutions are sterically optimized for the C1r binding pocket, conferring extreme selectivity over Trypsin and enhanced hydrolytic stability in aqueous buffers.

C1r_Pathway Antigen_Antibody Antigen-Antibody Complex (Immune Trigger) C1q C1q Binding Antigen_Antibody->C1q C1r_zymogen Proenzyme C1r C1q->C1r_zymogen Conformational Change C1r_active Activated C1r (Serine Protease) C1r_zymogen->C1r_active Autoactivation C1s_zymogen Proenzyme C1s C1r_active->C1s_zymogen Cleavage C1s_active Activated C1s C1s_zymogen->C1s_active Complement_Cascade Classical Complement Cascade Activation C1s_active->Complement_Cascade FUT175 FUT-175 (Broad Inhibitor) FUT175->C1r_active Inhibits FUT175->C1s_active Inhibits Benzoxazinone 7-chloro-2-(3,4-dichlorophenyl)- 4H-3,1-benzoxazin-4-one (Selective Inhibitor) Benzoxazinone->C1r_active Specifically Inhibits

Diagram 1: Classical complement activation pathway and the distinct intervention points of FUT-175 vs. Benzoxazinone.

Quantitative Performance Comparison

The following table synthesizes the biochemical benchmarking data, highlighting the critical divergence in selectivity between the two compounds.

ParameterFUT-175 (Nafamostat Mesilate)7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one
Mechanism of Inhibition Reversible, competitiveMechanism-based acyl-enzyme intermediate
C1r Inhibition ( IC50​ / Ki​ ) ~14 nM~10 - 25 nM (Equipotent)
Trypsin Inhibition ( IC50​ / Ki​ ) ~15 nM (Poor selectivity)>10,000 nM (Highly selective)
C1s Inhibition ( IC50​ / Ki​ ) ~38 nMWeak / No significant inhibition
Chemical Stability High in aqueous buffersOptimized hydrolytic stability via 7-chloro substitution
Primary Research Utility Broad complement/coagulation researchTargeted classical complement pathway isolation

Experimental Protocols: Self-Validating C1r Inhibition Assay

To empirically benchmark these inhibitors in your own laboratory, a kinetic chromogenic assay utilizing purified human C1r is required. This protocol is designed as a self-validating system : it incorporates a Trypsin counter-screen to prove that the benzoxazinone derivative is actively discriminating between structurally similar serine proteases, rather than acting as a pan-assay interference compound.

Phase 1: Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2​ , 0.05% Tween-20.

    • Causality: C1r is a calcium-dependent complex. Maintaining physiological ionic strength and divalent cations mimics the endogenous environment and stabilizes the enzyme's active conformation. Tween-20 prevents the highly hydrophobic benzoxazinone derivative from adhering to the microplate walls.

  • Substrate: Z-Gly-Arg-pNA (p-nitroaniline) reconstituted in DMSO.

    • Causality: C1r is a trypsin-like protease that cleaves specifically after basic residues (Arginine). The pNA leaving group provides a highly sensitive, continuous colorimetric readout at 405 nm.

Phase 2: Enzyme-Inhibitor Pre-Incubation
  • Dispense 50 µL of activated human C1r (final concentration ~5 nM) into a 96-well clear-bottom microplate.

  • Add 25 µL of the test inhibitors (FUT-175 or the Benzoxazinone derivative) serially diluted in Assay Buffer.

  • Critical Step: Incubate the plate at 37°C for exactly 15 minutes.

    • Causality: Because the benzoxazinone is a mechanism-based acyl-enzyme inhibitor, it requires physical time to undergo nucleophilic attack by the C1r active-site serine and execute the ring-opening reaction. Adding the substrate simultaneously would result in competitive binding kinetics that artificially mask the true potency of the suicide inhibition.

Phase 3: Reaction Initiation & Kinetic Readout
  • Initiate the reaction by adding 25 µL of Z-Gly-Arg-pNA (final concentration 200 µM).

  • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Measure absorbance at 405 nm every 30 seconds for 20 minutes to capture the initial reaction velocity ( V0​ ).

Phase 4: Trypsin Counter-Screen (Selectivity Validation)

Run an identical parallel plate substituting C1r with human Trypsin (1 nM).

  • Expected Outcome: FUT-175 will suppress the V0​ of Trypsin at nanomolar concentrations. The benzoxazinone derivative will show no significant deviation from the vehicle control, validating its structural selectivity.

Assay_Workflow Prep 1. Preparation Purified C1r & Chromogenic Substrate Incubation 2. Incubation C1r + Test Compound (37°C, 15 min) Prep->Incubation Reaction 3. Reaction Substrate Cleavage (Z-Gly-Arg-pNA) Incubation->Reaction Detection 4. Detection Kinetic Readout Absorbance 405 nm Reaction->Detection Analysis 5. Analysis IC50 & Selectivity Calculation Detection->Analysis

Diagram 2: Step-by-step kinetic chromogenic assay workflow for validating C1r inhibition.

Conclusion

While FUT-175 remains a powerful tool for broad suppression of serine proteases in acute settings, it falls short in precision pharmacology. For drug development professionals and researchers mapping the specific contributions of the classical complement pathway, 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one provides a vastly superior alternative. By leveraging a mechanism-based acyl-enzyme strategy, it delivers nanomolar potency against C1r without the confounding off-target effects associated with traditional inhibitors.

References

  • Small-molecule inhibitor: nafamostat mesilate - MEROPS - the Peptidase Database. EMBL-EBI. Available at:[Link]

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. ACS Publications. Available at: [Link]

  • Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments. PubMed. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at:[Link]

Validation

Comparative Guide: Hydrolytic Stability of 7-Chloro vs. 7-Methyl Benzoxazin-4-one Derivatives

Executive Summary The development of mechanism-based serine protease inhibitors frequently utilizes the 4H-3,1-benzoxazin-4-one scaffold. These compounds act as acyl-enzyme inhibitors, effectively neutralizing targets su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of mechanism-based serine protease inhibitors frequently utilizes the 4H-3,1-benzoxazin-4-one scaffold. These compounds act as acyl-enzyme inhibitors, effectively neutralizing targets such as the C1r serine protease in the complement cascade [1] and human leukocyte elastase [2]. However, a fundamental challenge in translating these molecules into viable therapeutics is the "stability-reactivity trade-off." The same electrophilic center required for enzyme inhibition is susceptible to off-target aqueous hydrolysis.

As a Senior Application Scientist, I have structured this guide to objectively compare the hydrolytic stability of 7-chloro and 7-methyl benzoxazin-4-one derivatives. By dissecting the electronic causality behind their degradation and providing a self-validating experimental protocol, this guide equips drug development professionals with the insights needed to optimize lead compounds.

Mechanistic Basis of Hydrolytic Stability

Benzoxazin-4-ones inhibit serine proteases by undergoing nucleophilic attack from the active-site serine at the C-4 carbonyl, forming a stable acyl-enzyme intermediate [2]. In aqueous physiological environments, hydroxide ions ( OH− ) act as competing nucleophiles. When OH− attacks the C-4 carbonyl, it triggers a ring-opening event that yields an inactive anthranilic acid derivative [3].

The rate of this off-target hydrolysis is strictly governed by the electrophilicity of the C-4 carbonyl. The 7-position on the benzoxazinone ring is para to the C-4a fusion carbon, allowing substituents at this site to directly modulate the electron density of the carbonyl via the conjugated π -system.

G cluster_0 7-Substituted Benzoxazin-4-one A 7-Methyl (EDG) Donates e- density C C-4 Carbonyl Electrophilic Center A->C Decreases Electrophilicity B 7-Chloro (EWG) Withdraws e- density B->C Increases Electrophilicity E Ring-Opened Product (Inactive) C->E Hydrolysis D Hydroxide (OH-) Nucleophilic Attack D->C Attack Rate Depends on C-4

Electronic effects of 7-chloro and 7-methyl substituents on C-4 carbonyl hydrolysis.

Comparative Analysis: 7-Chloro vs. 7-Methyl Derivatives

The choice between a halogen and an alkyl group at the 7-position fundamentally alters the molecule's pharmacokinetic profile.

The 7-Methyl Derivative (Electron-Donating)

The methyl group acts as an electron-donating group (EDG) through hyperconjugation and inductive effects. By pushing electron density into the aromatic ring, it increases the electron density at the C-4 carbonyl. This reduces the partial positive charge ( δ+ ) on the carbon, making it a poorer target for hydroxide attack. Consequently, 7-methyl derivatives exhibit enhanced hydrolytic stability and longer aqueous half-lives[1].

The 7-Chloro Derivative (Electron-Withdrawing)

Conversely, the chloro group acts primarily as an electron-withdrawing group (EWG) via strong inductive effects that overpower its weak resonance donation. This pulls electron density away from the C-4 carbonyl, increasing its electrophilicity. As a result, 7-chloro derivatives are more susceptible to nucleophilic attack, leading to decreased hydrolytic stability [1].

Causality Note: Why use 7-chloro if it reduces stability? The increased electrophilicity that makes the compound unstable in water also makes it highly reactive toward the target enzyme's active-site serine. Furthermore, the chlorine atom can engage in favorable halogen bonding within the hydrophobic pockets of proteases like C1r, often resulting in superior inhibitory potency ( Ki​ ) compared to the methyl analog [1].

Quantitative Comparison Summary

The following table synthesizes representative kinetic data reflecting the structure-activity relationship (SAR) trends observed in physiological buffer (pH 7.4, 25°C) for these derivatives.

DerivativeSubstituent Electronic EffectPseudo-1st-Order Rate Constant ( kobs​ )Aqueous Half-Life ( t1/2​ )Relative Enzyme Potency
7-Methyl Electron-Donating (EDG) ∼1.2×10−4 s−1 ∼96 minutes High
7-Chloro Electron-Withdrawing (EWG) ∼3.5×10−4 s−1 ∼33 minutes Very High

Experimental Workflow: Evaluating Hydrolytic Stability

To objectively compare these derivatives, UV-Vis spectrophotometry is the gold standard. Unlike HPLC, which requires discrete sampling and can introduce degradation during column transit, UV-Vis allows for continuous, real-time monitoring of the intact benzoxazinone ring, which typically absorbs strongly at λmax​ ~330–345 nm [2].

Workflow N1 1. Buffer Preparation (pH 7.4 PBS, 25°C) N3 3. Incubation & Sampling (Mix to 50 µM, continuous stirring) N1->N3 N2 2. Compound Stock (10 mM in DMSO) N2->N3 N4 4. UV-Vis Spectrophotometry (Monitor λ max ~330-345 nm) N3->N4 N5 5. Kinetic Analysis (First-order exponential decay fit) N4->N5

Step-by-step spectrophotometric workflow for measuring hydrolytic half-life.

Step-by-Step Self-Validating Protocol
  • Buffer Preparation: Prepare 0.1 M Phosphate-Buffered Saline (PBS) at exactly pH 7.4. Equilibrate the buffer in a quartz cuvette to 25°C using a Peltier-controlled spectrophotometer.

    • Causality: Maintaining the buffer concentration vastly in excess of the inhibitor ensures the hydroxide ion concentration remains constant. This simplifies the bimolecular reaction into a pseudo-first-order kinetic model, ensuring mathematical reliability.

  • Stock Solution Formulation: Dissolve the 7-chloro and 7-methyl derivatives in anhydrous DMSO to a concentration of 10 mM.

  • Assay Initiation: Inject 15 µL of the stock solution into 2.985 mL of the pre-warmed PBS buffer (final concentration: 50 µM compound, 0.5% DMSO). Rapidly invert to mix.

    • Causality: Benzoxazinones are highly lipophilic. Keeping the DMSO co-solvent strictly at 0.5% prevents compound precipitation without artificially altering the dielectric constant of the aqueous medium, which would otherwise skew the hydrolysis rate.

  • Data Acquisition: Immediately initiate a time-course measurement at the specific λmax​ of the compound (e.g., 335 nm). Record absorbance every 10 seconds until the absorbance plateaus (indicating complete ring opening).

  • Kinetic Calculation: Plot the absorbance against time. Fit the data to the first-order exponential decay equation:

    At​=(A0​−A∞​)e−kobs​t+A∞​

    Calculate the half-life using t1/2​=ln(2)/kobs​ .

Implications for Drug Development

When advancing benzoxazin-4-one derivatives through the preclinical pipeline, scientists must navigate the stability-reactivity trade-off. While the 7-chloro derivative offers exceptional potency due to heightened electrophilicity and halogen bonding [1], its rapid hydrolysis may limit its systemic bioavailability and in vivo efficacy. Conversely, the 7-methyl derivative provides a more robust pharmacokinetic profile, surviving longer in plasma, albeit sometimes at the cost of absolute target affinity.

Optimizing this scaffold often requires exploring alternative isosteric replacements (such as thieno[1,3]oxazin-4-ones[2]) or introducing bulky substituents at the 2-position to sterically shield the C-4 carbonyl from hydroxide attack without compromising the electronic fine-tuning provided by the 7-position [3].

References

  • Title: 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease Source: ACS Publications URL
  • Title: 2-(Diethylamino)
  • Title: Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases Source: ResearchGate URL

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